2,3-Dihydrocinnolin-4(1H)-one hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dihydro-1H-cinnolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c11-8-5-9-10-7-4-2-1-3-6(7)8;/h1-4,9-10H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVHGNUUHYJMMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2NN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561334 | |
| Record name | 2,3-Dihydrocinnolin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137195-33-6 | |
| Record name | 2,3-Dihydrocinnolin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the title compound.
Synthesis
The synthesis of 2,3-Dihydrocinnolin-4(1H)-one is most commonly achieved through the intramolecular cyclization of (2-hydrazinylphenyl)acetic acid. This precursor can be prepared from 2-aminophenylacetic acid via diazotization followed by reduction. The subsequent cyclization is typically acid-catalyzed, leading to the formation of the dihydrocinnolinone ring system. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
A plausible synthetic pathway is outlined below:
Experimental Protocols
Step 1: Synthesis of (2-hydrazinylphenyl)acetic acid
Step 2: Synthesis of 2,3-Dihydrocinnolin-4(1H)-one
To a solution of (2-hydrazinylphenyl)acetic acid in a suitable solvent (e.g., ethanol or acetic acid), a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added. The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography. After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2,3-Dihydrocinnolin-4(1H)-one. Purification can be achieved by recrystallization or column chromatography.
Step 3: Preparation of this compound
The purified 2,3-Dihydrocinnolin-4(1H)-one is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethanol). Anhydrous hydrogen chloride (either as a gas or a solution in a compatible solvent) is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution. The precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.
Characterization
The structure and purity of the synthesized this compound are confirmed by various spectroscopic and analytical techniques.
Quantitative Data Summary
| Property | Data |
| Molecular Formula | C₈H₈N₂O · HCl |
| Molecular Weight | 184.62 g/mol |
| Melting Point | Not available in searched literature |
| ¹H NMR (DMSO-d₆) | Not available in searched literature |
| ¹³C NMR (DMSO-d₆) | Not available in searched literature |
| IR (KBr, cm⁻¹) | Not available in searched literature |
| Mass Spectrometry (m/z) | Not available in searched literature |
Note: Specific experimental data for the characterization of this compound is not available in the public domain literature searched.
Spectroscopic and Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as DMSO-d₆. The chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet. Characteristic absorption bands would confirm the presence of functional groups such as N-H, C=O, and aromatic C-H bonds.
-
Mass Spectrometry (MS): Mass spectral analysis would be performed using techniques such as Electrospray Ionization (ESI) to determine the molecular weight of the compound and to study its fragmentation pattern.
-
Melting Point: The melting point would be determined using a standard melting point apparatus to assess the purity of the synthesized compound.
Logical Workflow for Synthesis and Characterization
The overall process from starting materials to the fully characterized final product follows a logical workflow.
Biological Context and Signaling Pathways
Currently, there is no specific information available in the searched literature regarding the biological activities or signaling pathways associated with this compound. However, the cinnoline scaffold is present in various biologically active molecules, suggesting potential for this compound in drug discovery. Further research is required to elucidate its pharmacological profile.
Conclusion
This technical guide outlines the synthesis and characterization of this compound. While a plausible synthetic route is proposed, detailed experimental protocols and specific characterization data are not yet publicly available. This highlights an opportunity for further research to fully elucidate the properties of this compound and explore its potential applications in medicinal chemistry. The provided workflow and methodologies can serve as a foundation for researchers undertaking such investigations.
An In-Depth Technical Guide to 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride and its Analogs
A comprehensive review of the available scientific data for researchers, scientists, and drug development professionals.
Introduction
This technical guide addresses the chemical compound 2,3-Dihydrocinnolin-4(1H)-one hydrochloride (CAS Number: 137195-33-6). Initial searches for detailed technical information, including synthesis protocols, physicochemical properties, and biological activity, have revealed a significant scarcity of published scientific literature specifically pertaining to this molecule. While its chemical structure and basic identifiers are known, in-depth experimental data remains largely unavailable in the public domain.
However, the structurally related class of compounds, 2,3-dihydroquinazolin-4(1H)-ones , has been extensively studied and possesses a wide range of biological activities. Given the structural similarity, this guide will provide a comprehensive overview of the 2,3-dihydroquinazolin-4(1H)-one core scaffold as a valuable reference for researchers interested in this area of medicinal chemistry. The information presented herein on the quinazolinone analogs can serve as a foundational resource for a research program directed toward the synthesis and evaluation of the less-documented cinnolinone counterpart.
Part 1: this compound (CAS: 137195-33-6)
As of the latest literature review, detailed experimental data for this compound is limited. The following table summarizes the basic available information.
| Property | Value |
| CAS Number | 137195-33-6 |
| Molecular Formula | C₈H₉ClN₂O |
| Molecular Weight | 184.62 g/mol |
| Synonyms | No common synonyms found |
Due to the lack of specific data, the following sections will focus on the well-characterized 2,3-dihydroquinazolin-4(1H)-one scaffold.
Part 2: The 2,3-Dihydroquinazolin-4(1H)-one Scaffold: A Privileged Structure in Medicinal Chemistry
The 2,3-dihydroquinazolin-4(1H)-one core is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a diverse range of biological targets. This section will delve into the synthesis, properties, and biological significance of this important class of heterocyclic compounds.
Physicochemical and Spectroscopic Data
The following tables present representative physicochemical and spectroscopic data for a selection of substituted 2,3-dihydroquinazolin-4(1H)-one derivatives, compiled from various research publications.
Table 1: Physicochemical Properties of Selected 2,3-Dihydroquinazolin-4(1H)-ones
| Compound | R Group | Melting Point (°C) |
| 1 | Phenyl | 210-212 |
| 2 | 4-Methylphenyl | 198-200 |
| 3 | 4-Methoxyphenyl | 182-184 |
| 4 | 4-Chlorophenyl | 225-227 |
Table 2: Spectroscopic Data for 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one
| Spectroscopy | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.15 (s, 1H, NH), 7.65 (d, J=7.6 Hz, 1H), 7.50-7.30 (m, 5H, Ar-H), 7.25 (t, J=7.6 Hz, 1H), 6.80 (d, J=8.0 Hz, 1H), 6.70 (t, J=7.6 Hz, 1H), 5.85 (s, 1H, CH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 164.5 (C=O), 147.8 (C), 141.2 (C), 133.8 (CH), 128.9 (2CH), 128.5 (CH), 127.0 (2CH), 117.8 (CH), 115.2 (C), 114.9 (CH), 67.2 (CH) |
| IR (KBr) ν (cm⁻¹) | 3300-3100 (N-H), 1660 (C=O), 1610, 1480 (C=C) |
| Mass Spec (ESI-MS) m/z | 225.1 [M+H]⁺ |
Experimental Protocols
General Synthesis of 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones
A common and efficient method for the synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones is the condensation of 2-aminobenzamide with an appropriate aromatic aldehyde.
-
Materials:
-
2-Aminobenzamide (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Ethanol (as solvent)
-
Catalytic amount of a Lewis or Brønsted acid (e.g., HCl, p-toluenesulfonic acid)
-
-
Procedure:
-
To a solution of 2-aminobenzamide in ethanol, add the aromatic aldehyde.
-
Add a catalytic amount of the acid catalyst to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-aryl-2,3-dihydroquinazolin-4(1H)-one.
-
The following diagram illustrates the general workflow for this synthesis.
Biological Activities and Signaling Pathways
Derivatives of 2,3-dihydroquinazolin-4(1H)-one have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A notable mechanism of action for some anticancer derivatives is the inhibition of tubulin polymerization, a critical process in cell division.
The diagram below illustrates a simplified representation of the impact of a tubulin polymerization inhibitor on the cell cycle.
Conclusion
While specific technical data on this compound is currently limited in the scientific literature, the extensive research on the analogous 2,3-dihydroquinazolin-4(1H)-one scaffold provides a robust starting point for researchers. The synthetic methodologies, physicochemical and spectroscopic data, and the diverse biological activities associated with the quinazolinone core offer valuable insights and a framework for the future investigation of the cinnolinone derivative. Further research into this compound is warranted to elucidate its unique properties and potential applications in drug discovery and development.
Spectroscopic Analysis of 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on the predicted spectroscopic characteristics based on its chemical structure and by drawing parallels with structurally similar compounds. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to this class of organic molecules.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 12.0 | br s | 1H | NH (amide, hydrochloride salt) |
| ~7.8 - 8.0 | d | 1H | Ar-H |
| ~7.0 - 7.6 | m | 3H | Ar-H |
| ~4.5 - 5.0 | br s | 2H | NH₂⁺ (hydrochloride salt) |
| ~3.5 - 4.0 | t | 2H | CH₂-N |
| ~2.8 - 3.2 | t | 2H | CH₂-C=O |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 175 | C=O (amide) |
| ~140 - 150 | Ar-C (quaternary) |
| ~120 - 135 | Ar-CH |
| ~115 - 125 | Ar-C (quaternary) |
| ~40 - 50 | CH₂-N |
| ~30 - 40 | CH₂-C=O |
Solvent: DMSO-d₆
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3400 | Strong, Broad | N-H stretching (amide and amine salt) |
| 2400 - 2800 | Broad | N-H stretching (amine hydrochloride) |
| ~1680 | Strong | C=O stretching (amide) |
| 1500 - 1600 | Medium-Strong | C=C stretching (aromatic) |
| 1200 - 1300 | Medium | C-N stretching |
| 700 - 800 | Strong | C-H bending (aromatic, out-of-plane) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 148 | [M]⁺ (molecular ion of the free base) |
| 120 | [M - CO]⁺ |
| 92 | [C₆H₄N₂]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-16 ppm.
Data Acquisition (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture compatible with the mobile phase.
-
Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.
Data Acquisition:
-
Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive ion mode is expected to be suitable for the hydrochloride salt.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-5 kV.
-
Source Temperature: 100-150 °C.
-
Data Analysis: The resulting spectrum should be analyzed for the molecular ion peak and characteristic fragment ions.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis process and a predicted fragmentation pathway in mass spectrometry.
Caption: Workflow for Spectroscopic Analysis.
Caption: Predicted ESI-MS Fragmentation Pathway.
Navigating the Critical Path of Drug Development: A Technical Guide to the Solubility and Stability of 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride
For Immediate Release
[City, State] – In the intricate landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. This technical guide offers an in-depth exploration of the solubility and stability of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride, a heterocyclic compound of interest for its potential pharmacological activities. Tailored for researchers, scientists, and drug development professionals, this document provides a framework of established experimental protocols and data presentation templates to guide the investigation of this promising molecule.
While specific experimental data for this compound is not yet publicly available, this guide furnishes researchers with the necessary methodologies to generate robust and reliable data, ensuring a solid foundation for further development. The protocols outlined herein are based on internationally recognized guidelines, including those from the International Council for Harmonisation (ICH).
Solubility Profile: A Key Determinant of Bioavailability
The solubility of an API is a critical factor influencing its absorption and bioavailability. For a hydrochloride salt such as this compound, solubility is expected to be pH-dependent. The following sections detail the standard methodologies for determining both thermodynamic and kinetic solubility.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.
Methodology:
-
Preparation of Media: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration using a chemically inert filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The average concentration from at least three replicate experiments is reported as the thermodynamic solubility at that specific pH.
Data Presentation: Thermodynamic Solubility of this compound
| pH | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| 1.2 | 25 | Data to be generated | Data to be generated |
| 4.5 | 25 | Data to be generated | Data to be generated |
| 6.8 | 25 | Data to be generated | Data to be generated |
| 7.4 | 25 | Data to be generated | Data to be generated |
| 1.2 | 37 | Data to be generated | Data to be generated |
| 4.5 | 37 | Data to be generated | Data to be generated |
| 6.8 | 37 | Data to be generated | Data to be generated |
| 7.4 | 37 | Data to be generated | Data to be generated |
Experimental Workflow: Thermodynamic Solubility
Uncharted Territory: The Potential Biological Activity of 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride
A Technical Overview for Researchers and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride. This document, therefore, provides an overview of the known biological activities of the broader class of cinnoline derivatives to offer a potential starting point for investigation into this specific compound. The experimental protocols and quantitative data presented are representative examples from studies on related compounds and should not be considered directly applicable to this compound without experimental validation.
Introduction
The cinnoline scaffold, a bicyclic aromatic heterocycle, is a recognized pharmacophore present in numerous compounds with a wide array of pharmacological activities.[1][2][3] Derivatives of the core cinnoline structure have been explored for their potential as therapeutic agents in various disease areas. This guide summarizes the known biological activities of the broader cinnoline class, offering a lens through which the potential of this compound may be considered.
Potential Therapeutic Areas of Cinnoline Derivatives
Research into cinnoline derivatives has revealed a diverse range of biological effects, suggesting that this compound could warrant investigation in several key therapeutic areas.
Antimicrobial Activity
Cinnoline derivatives have demonstrated notable antibacterial and antifungal properties.[1][3] For instance, Cinoxacin is a cinnoline-based drug that has been used for treating urinary tract infections.[3] Other studies have shown that certain substituted cinnoline derivatives exhibit potent activity against various bacterial and fungal strains.[3][4]
Anti-inflammatory and Analgesic Properties
Several studies have reported the anti-inflammatory and analgesic potential of cinnoline derivatives.[2][4] For example, Cinnopentazone is a cinnoline derivative that has shown anti-inflammatory properties.[1]
Anticancer Activity
The cinnoline nucleus is a structural component of various compounds investigated for their anticancer properties.[1][5] These derivatives may exert their effects through various mechanisms, including the inhibition of topoisomerase 1.[3]
Other Reported Activities
The versatility of the cinnoline scaffold is highlighted by a range of other reported biological activities, including:
Hypothetical Drug Discovery and Evaluation Workflow
Given the absence of specific experimental data for this compound, a general workflow for its initial biological evaluation is proposed. This workflow outlines the typical progression from initial screening to the identification of a potential lead compound.
Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.
Representative Experimental Protocols (from related compounds)
The following are examples of experimental protocols that could be adapted to investigate the biological activity of this compound. These are based on methodologies reported for other cinnoline and related heterocyclic derivatives.
Table 1: Example Experimental Protocols
| Assay Type | Objective | General Methodology | Typical Data Output |
| Antibacterial Susceptibility Testing | To determine the minimum inhibitory concentration (MIC) against various bacterial strains. | A microbroth dilution method is commonly used. The compound is serially diluted in a 96-well plate containing bacterial culture. The plate is incubated, and bacterial growth is assessed by measuring optical density. | MIC value (µg/mL or µM) |
| In Vitro Anti-inflammatory Assay | To evaluate the potential to inhibit key inflammatory mediators. | Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes can be measured using commercially available assay kits. The assay typically measures the production of prostaglandin E2. | IC50 value (µM) |
| Cytotoxicity Assay | To assess the effect of the compound on cancer cell viability. | The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Cancer cells are treated with varying concentrations of the compound, and cell viability is determined. | GI50 or IC50 value (µM) |
Conclusion
While direct experimental evidence for the biological activity of this compound is currently unavailable in the public domain, the rich pharmacology of the broader cinnoline class of compounds suggests that it may hold therapeutic potential. The diverse activities reported for cinnoline derivatives—spanning antimicrobial, anti-inflammatory, and anticancer effects—provide a strong rationale for initiating a comprehensive biological evaluation of this specific molecule. The workflows and representative protocols outlined in this guide offer a foundational framework for researchers to begin exploring the pharmacological profile of this compound and to unlock its potential as a novel therapeutic agent. Future in-depth studies are essential to delineate its specific mechanism of action, efficacy, and safety profile.
References
An In-depth Technical Guide on the Derivatives of 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of derivatives based on the 2,3-Dihydrocinnolin-4(1H)-one core structure. The information is intended for researchers and professionals involved in drug discovery and development.
Introduction to the 2,3-Dihydrocinnolin-4(1H)-one Scaffold
The cinnoline ring system, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a significant scaffold in medicinal chemistry.[1] Derivatives of cinnoline have garnered considerable attention due to their diverse pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties.[2][3] The 2,3-dihydrocinnolin-4(1H)-one core, in particular, serves as a valuable template for the design and synthesis of novel therapeutic agents. This guide focuses on the hydrochloride salt of this core and its derivatives, exploring their synthesis, biological evaluation, and potential mechanisms of action.
Synthesis of 2,3-Dihydrocinnolin-4(1H)-one and its Hydrochloride Salt
While a specific, detailed experimental protocol for the direct synthesis of 2,3-Dihydrocinnolin-4(1H)-one is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for constructing the cinnoline core, such as the Richter Cinnoline Synthesis.[4][5] This reaction typically involves the diazotization of an ortho-substituted aminoaryl alkyne followed by cyclization.[4][5]
A potential synthetic pathway starting from a more readily available precursor, a 2-nitrophenyl hydrazine derivative, has also been reported for a related methylated analog.[1] This suggests a versatile approach to the cinnolin-4(1H)-one core.
Below is a proposed experimental protocol for the synthesis of 2,3-Dihydrocinnolin-4(1H)-one, followed by its conversion to the hydrochloride salt.
This protocol is a hypothetical multi-step synthesis based on established chemical principles for the formation of the cinnoline ring system.
Step 1: Synthesis of 2-Hydrazinylbenzoic Acid
A common precursor for cinnolinone synthesis is 2-hydrazinylbenzoic acid.
-
Materials: 2-Aminobenzoic acid, sodium nitrite, hydrochloric acid, tin(II) chloride.
-
Procedure:
-
Dissolve 2-aminobenzoic acid in dilute hydrochloric acid and cool to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The resulting precipitate of 2-hydrazinylbenzoic acid hydrochloride is filtered, washed with a small amount of cold water, and dried.
-
The free base can be obtained by neutralization with a suitable base.
-
Step 2: Cyclization to 2,3-Dihydrocinnolin-4(1H)-one
-
Materials: 2-Hydrazinylbenzoic acid, a suitable cyclizing agent (e.g., a dehydrating acid like polyphosphoric acid or sulfuric acid).
-
Procedure:
-
Treat 2-hydrazinylbenzoic acid with a dehydrating agent such as polyphosphoric acid.
-
Heat the mixture at a suitable temperature (e.g., 100-150 °C) for several hours to effect intramolecular cyclization.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).
-
The precipitated crude 2,3-Dihydrocinnolin-4(1H)-one is collected by filtration, washed with water, and dried.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Step 3: Formation of 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride
-
Materials: 2,3-Dihydrocinnolin-4(1H)-one, hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like diethyl ether or isopropanol).
-
Procedure:
-
Dissolve the purified 2,3-Dihydrocinnolin-4(1H)-one in a suitable solvent (e.g., ethanol or diethyl ether).
-
Add a stoichiometric amount of hydrochloric acid dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
Biological Activities of 2,3-Dihydrocinnolin-4(1H)-one Derivatives
Derivatives of the cinnoline scaffold have been reported to possess a wide range of biological activities. The primary activities of interest for derivatives of 2,3-Dihydrocinnolin-4(1H)-one are their anti-inflammatory and antibacterial effects.
Several studies have highlighted the anti-inflammatory potential of cinnoline derivatives. For instance, pyrazolo[4,3-c]cinnoline derivatives have been synthesized and evaluated for their anti-inflammatory properties.[6]
Quantitative Data on Anti-inflammatory Activity
| Compound Class | Assay | Results | Reference |
| Pyrazolo[4,3-c]cinnoline derivatives | Carrageenan-induced rat paw edema | Compound 4d showed 74.67% inhibition after 4 hours. | [6] |
| Pyrazolo[4,3-c]cinnoline derivatives | Carrageenan-induced rat paw edema | Compound 4l showed 80.01% inhibition after 4 hours. | [6] |
| Cinnoline-pyrazole hybrids | Formalin-induced rat paw edema | Halogen-substituted derivatives showed potent activity. | [3] |
| Cinnoline-imidazole hybrids | Formalin-induced rat paw edema | Chloro-substituted derivatives showed good activity. | [7] |
Cinnoline derivatives have also been investigated for their antibacterial properties. The structural similarity of the cinnoline core to quinolones, a well-established class of antibiotics, suggests a potential for similar mechanisms of action.[1]
Quantitative Data on Antibacterial Activity
| Compound Class | Bacterial Strain(s) | MIC (μg/mL) | Reference |
| Substituted Cinnoline Sulphonamides | P. aeruginosa, E. coli, B. subtilis, S. aureus | Halogen-substituted derivatives showed potent activity. | [8] |
| Pyrazolo[4,3-c]cinnoline derivatives | E. coli, P. aeruginosa, S. aureus | Compound 4i showed significant activity. | [6] |
Potential Mechanisms of Action and Signaling Pathways
The precise signaling pathways and molecular targets for 2,3-Dihydrocinnolin-4(1H)-one derivatives are not yet fully elucidated. However, based on the activities of related heterocyclic compounds, plausible mechanisms can be proposed.
The anti-inflammatory effects of many heterocyclic compounds are mediated through the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating pro-inflammatory signaling cascades like the NF-κB pathway.[2] Cinnoline derivatives have been shown to inhibit COX-2.[2]
Caption: Proposed anti-inflammatory mechanism via COX-2 inhibition.
Given the structural resemblance to quinolone antibiotics, it is plausible that cinnoline derivatives exert their antibacterial effects by targeting bacterial DNA gyrase and/or topoisomerase IV.[1][9] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
Caption: Proposed antibacterial mechanism via DNA gyrase inhibition.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel 2,3-Dihydrocinnolin-4(1H)-one derivatives.
Caption: General workflow for synthesis and evaluation.
Conclusion and Future Directions
The 2,3-Dihydrocinnolin-4(1H)-one scaffold represents a promising starting point for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and antibacterial research. The synthetic routes, while not fully optimized for the parent compound, are accessible through established chemical transformations. Further research should focus on:
-
Optimization of the synthetic protocol for 2,3-Dihydrocinnolin-4(1H)-one and its derivatives to improve yields and purity.
-
Expansion of the derivative library to establish a clear structure-activity relationship (SAR).
-
In-depth mechanistic studies to identify the specific molecular targets and signaling pathways involved in their biological activities.
-
In vivo studies to evaluate the efficacy and safety of the most promising lead compounds.
This technical guide provides a foundational understanding for researchers to explore the potential of this compound derivatives in drug discovery.
References
- 1. ijper.org [ijper.org]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. Von-Richter-Cinnolinsynthese – Wikipedia [de.wikipedia.org]
- 5. von Richter (Cinnoline) Synthesis [drugfuture.com]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Cinnolinone Core: A Scaffolding for Diverse Pharmacological Activity
A Technical Guide for Researchers and Drug Development Professionals
The cinnolinone scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive review of the cinnolinone core, focusing on its synthesis, pharmacological applications, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Biological Activities and Quantitative Data
Cinnolinone derivatives have been extensively investigated for a wide range of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and neuroprotective activities. The versatility of the cinnolinone core allows for chemical modifications that can be tailored to target specific biological pathways with high potency and selectivity.
Anticancer Activity
The cinnolinone scaffold is a prominent feature in the design of novel anticancer agents. These compounds have been shown to inhibit various targets crucial for cancer cell proliferation and survival, such as protein kinases and topoisomerases.
One area of significant interest is the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently hyperactivated in human cancers. A series of cinnoline derivatives have been developed as potent PI3K inhibitors, demonstrating nanomolar inhibitory activities and micromolar potency against human tumor cell lines. For instance, one derivative displayed an IC50 of 0.264 μM against a specific cancer cell line[1].
Another study highlighted a dihydrobenzo[h]cinnoline-5,6-dione derivative with potent cytotoxic effects against human epidermoid carcinoma (KB) and hepatocellular carcinoma (Hep-G2) cell lines, with IC50 values of 0.56 µM and 0.77 µM, respectively. These values are comparable to the established anticancer drug cisplatin in the KB cell line[2].
Table 1: Anticancer Activity of Cinnolinone Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnoline Derivative | PI3K | Human Tumor Cell Line 1 | 0.264 | [1] |
| Cinnoline Derivative | PI3K | Human Tumor Cell Line 2 | 2.04 | [1] |
| Cinnoline Derivative | PI3K | Human Tumor Cell Line 3 | 1.14 | [1] |
| Dihydrobenzo[h]cinnoline-5,6-dione | - | KB | 0.56 | [2] |
| Dihydrobenzo[h]cinnoline-5,6-dione | - | Hep-G2 | 0.77 | [2] |
| Doxorubicin (Reference) | Topoisomerase II | KB | 0.12 | [2] |
| Doxorubicin (Reference) | Topoisomerase II | Hep-G2 | 1.68 - 12.18 | [2] |
| Cisplatin (Reference) | DNA cross-linking | KB | 0.5 - 20.96 | [2] |
| Cisplatin (Reference) | DNA cross-linking | Hep-G2 | 4.32 - 25.5 | [2] |
Antibacterial Activity
The emergence of multidrug-resistant bacteria necessitates the development of new antibacterial agents. Cinnolinone derivatives have shown promise in this area, with several compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria.
A study on pyrazolo[4,3-c]cinnoline derivatives identified compounds with potent antibacterial activity. Specifically, compounds 4e and 4i were found to be the most effective against E. coli and P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL, and against S. aureus with an MIC of 25 µg/mL[3].
Table 2: Antibacterial Activity of Pyrazolo[4,3-c]cinnoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4e | E. coli | 12.5 | [3] |
| 4i | E. coli | 12.5 | [3] |
| 4e | S. aureus | 25 | [3] |
| 4i | S. aureus | 25 | [3] |
| 4e | P. aeruginosa | 12.5 | [3] |
| 4i | P. aeruginosa | 12.5 | [3] |
Key Signaling Pathways
The diverse biological effects of cinnolinone derivatives can be attributed to their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Cinnoline derivatives that inhibit PI3K effectively block the downstream signaling of this pathway, leading to apoptosis and inhibition of tumor growth[4].
Figure 1: Cinnolinone inhibition of the PI3K/Akt/mTOR pathway.
PDE10A Inhibition
Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling. Inhibition of PDE10A has emerged as a promising therapeutic strategy for neuropsychiatric disorders like schizophrenia and Huntington's disease. Cinnoline-based compounds have been identified as potent and selective PDE10A inhibitors[5][6].
Figure 2: Mechanism of PDE10A inhibition by cinnolinone derivatives.
Experimental Protocols
Detailed experimental methodologies are critical for the reproducibility and advancement of research. This section outlines a general protocol for the synthesis of a key cinnolinone intermediate and a common assay for evaluating antibacterial activity.
Synthesis of 3-acetyl-7-chloro-6-fluorocinnolin-4(1H)-one
A key intermediate for the synthesis of various pyrazolo[4,3-c]cinnoline derivatives is 3-acetyl-7-chloro-6-fluorocinnolin-4(1H)-one. The synthesis involves the cyclization of ethyl-2-[2-(3-chloro-4-fluorophenyl)hydrazinylidene]-3-oxobutanoate.
General Procedure:
-
Starting Material Synthesis: Ethyl-2-[2-(3-chloro-4-fluorophenyl)hydrazinylidene]-3-oxobutanoate is synthesized from 3-chloro-4-fluoroaniline.
-
Cyclization: The synthesized hydrazone is subjected to cyclization in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, in a suitable solvent like chlorobenzene.
-
Work-up and Purification: The reaction mixture is cooled and poured into ice-cold water. The resulting precipitate is filtered, dried, and purified by column chromatography to yield the desired product.
Figure 3: Synthetic workflow for a key cinnolinone intermediate.
Antibacterial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of a compound is determined to assess its antibacterial potency. The broth microdilution method is a standard and widely used technique.
General Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.
-
Serial Dilution of Test Compound: The cinnolinone derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The cinnolinone core represents a versatile and promising scaffold for the development of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the discovery of compounds with a wide array of pharmacological activities. The data and protocols presented in this technical guide underscore the potential of cinnolinone derivatives in addressing unmet medical needs in oncology, infectious diseases, and neurology. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the next generation of cinnolinone-based drugs.
References
- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Cytotoxic Potential of Cinnolinone Scaffolds: A Technical Overview
Disclaimer: As of the latest literature review, specific preliminary cytotoxicity screening data for 2,3-Dihydrocinnolin-4(1H)-one hydrochloride is not publicly available. This guide, therefore, provides a comprehensive overview based on the cytotoxic evaluation of the broader class of cinnoline and its derivatives, offering a predictive framework for researchers, scientists, and drug development professionals. The experimental protocols, data, and mechanistic pathways detailed herein are representative of those commonly employed and observed for this class of heterocyclic compounds.
Introduction to Cinnoline Derivatives in Cytotoxicity Screening
Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] The structural motif of cinnolinones, particularly dihydrocinnolinones, presents a versatile scaffold for the development of novel therapeutic agents. Preliminary cytotoxicity screening is a critical first step in the evaluation of these compounds, providing essential data on their potential as anticancer agents. This process typically involves assessing the concentration-dependent effects of the compound on the viability and proliferation of various cancer cell lines.
Hypothetical Cytotoxicity Data of a Dihydrocinnolinone Derivative
To illustrate the potential cytotoxic profile of a compound like this compound, the following table summarizes hypothetical IC50 values against a panel of human cancer cell lines. These values are representative of the ranges observed for bioactive cinnoline derivatives in published studies.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| HeLa | Cervical Cancer | 22.5 |
| A549 | Lung Carcinoma | 35.2 |
| HepG2 | Hepatocellular Carcinoma | 18.9 |
| HCT116 | Colon Carcinoma | 28.1 |
Note: The data presented in this table is for illustrative purposes only and is not based on experimental results for this compound.
Experimental Protocols for Cytotoxicity Assessment
A standardized methodology for preliminary cytotoxicity screening is crucial for reproducible and comparable results. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations and incubated for a further 48 to 72 hours.
-
MTT Reagent Addition: After the incubation period, the medium is replaced with fresh medium containing MTT reagent (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Visualizing Methodologies and a Representative Signaling Pathway
To further elucidate the experimental process and a potential mechanism of action for cinnolinone derivatives, the following diagrams are provided.
References
Methodological & Application
Application Notes and Protocols: 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydrocinnolin-4(1H)-one hydrochloride is a heterocyclic building block with potential applications in organic synthesis and medicinal chemistry. As a derivative of the cinnoline core, which is a known pharmacophore, this compound serves as a valuable scaffold for the synthesis of diverse molecular architectures. This document provides an overview of the synthesis, reactivity, and potential applications of the 2,3-dihydrocinnolin-4(1H)-one core structure, with a focus on its utility as a synthetic intermediate. Due to the limited specific literature on the hydrochloride salt, this note also draws analogies from the broader class of cinnolinones and related pyridazinone heterocycles to provide a practical guide for researchers. Cinnoline derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3]
Introduction to the Cinnoline Scaffold
Cinnoline (1,2-diazanaphthalene) is a bicyclic aromatic heterocycle isomeric to quinoline, isoquinoline, and quinazoline. The incorporation of the N-N bond within the fused ring system imparts unique electronic and steric properties, making it an attractive target in drug discovery.[2][4] The partially saturated derivative, 2,3-dihydrocinnolin-4(1H)-one, retains the core benzo-fused pyridazinone structure and possesses reactive sites (N-H and a-methylene protons) amenable to further functionalization. The hydrochloride salt form enhances the compound's solubility and stability for storage and handling.
Synthesis of the 2,3-Dihydrocinnolin-4(1H)-one Core
Direct and detailed protocols for the synthesis of 2,3-Dihydrocinnolin-4(1H)-one are not extensively reported in peer-reviewed literature. However, its synthesis can be logically approached through two primary retrosynthetic pathways: the cyclization of a suitable acyclic precursor or the reduction of an unsaturated cinnolin-4(1H)-one.
Pathway A: Cyclization of Phenylhydrazine Derivatives
A common strategy for the formation of the 4,5-dihydropyridazin-3(2H)-one ring, which is the core of the target molecule, involves the cyclocondensation of a hydrazine with a γ-keto acid or its ester equivalent.[2] By analogy, the synthesis of 2,3-dihydrocinnolin-4(1H)-one can be envisioned via the intramolecular cyclization of a (2-hydrazinylphenyl)acetic acid derivative.
References
Application Notes and Protocols for 2,3-Dihydroquinazolin-4(1H)-one as a Scaffold for Drug Design
Note to the Reader: The requested topic, "2,3-Dihydrocinnolin-4(1H)-one hydrochloride," yielded limited specific data regarding its application in drug design in the current literature. However, the structurally analogous scaffold, 2,3-Dihydroquinazolin-4(1H)-one , is extensively documented as a "privileged scaffold" in medicinal chemistry.[1] This document will focus on the applications and protocols for the 2,3-Dihydroquinazolin-4(1H)-one scaffold as a representative model for a bicyclic nitrogen-containing heterocyclic core in drug discovery.
Application Notes
The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is a key structural component in numerous biologically active compounds.[1] This nitrogen-containing heterocyclic motif, consisting of a benzene ring fused to a dihydropyrimidinone ring, serves as a versatile scaffold for the development of novel therapeutics.[1] Its derivatives have demonstrated a wide array of pharmacological activities, making them attractive for drug discovery programs.
Key Biological Activities:
-
Anticancer Activity: Derivatives of the DHQ scaffold have shown potent cytotoxic effects against a broad spectrum of human cancer cell lines.[2] One notable mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division.[2][3] Certain derivatives have been shown to induce G2/M cell cycle arrest, leading to apoptosis in cancer cells.[2][3][4] For instance, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (compound 39 in a study) exhibited potent broad-spectrum cytotoxicity with activity below 50 nM against several cancer cell lines.[2]
-
Anti-leishmanial Activity: Leishmaniasis is a parasitic disease requiring new therapeutic options due to issues like drug resistance and toxicity with current treatments.[5][6] Specific derivatives of 2,3-dihydroquinazolin-4(1H)-one have been identified as a new class of anti-leishmanial agents.[5][6] These compounds have shown promising activity against Leishmania species, with some derivatives exhibiting IC50 values in the low microgram per milliliter range.[5][6]
-
Antimicrobial and Other Activities: The DHQ scaffold is also being explored for other therapeutic applications, including the development of antimicrobial and antidiabetic agents.[7]
Data Presentation
The following tables summarize the quantitative data for the biological activities of selected 2,3-Dihydroquinazolin-4(1H)-one derivatives.
Table 1: Anticancer Activity of Selected 2,3-Dihydroquinazolin-4(1H)-one Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 39 | HT29 (Colon) | MTT | <0.05 | [2] |
| 39 | U87 (Glioblastoma) | MTT | <0.05 | [2] |
| 39 | A2780 (Ovarian) | MTT | <0.05 | [2] |
| 39 | H460 (Lung) | MTT | <0.05 | [2] |
| 39 | BE2-C (Neuroblastoma) | MTT | <0.05 | [2] |
| 3a | HeLa (Cervical) | MTT | 9.8 ± 0.45 | [8] |
| 3j | A549 (Lung) | MTT | 11.2 ± 0.62 | [8] |
| 3o | MCF-7 (Breast) | MTT | 8.5 ± 0.38 | [8] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Table 2: Anti-leishmanial Activity of Selected 2,3-Dihydroquinazolin-4(1H)-one Derivatives
| Compound ID | Leishmania Species | Assay Type | IC50 (µg/mL) | Reference |
| 3a | L. amazonensis | MTT | 1.61 | [5][6] |
| 3b | L. amazonensis | MTT | 0.05 | [5][6] |
| 4j | L. donovani | - | 12.31 | [9] |
| 4k | L. donovani | - | 10.67 | [9] |
| 4o | L. donovani | - | 14.65 | [9] |
Experimental Protocols
General Protocol for Synthesis of 2,3-Dihydroquinazolin-4(1H)-one Derivatives
This protocol describes a common and efficient one-pot, two-component synthesis via the cyclocondensation of an anthranilamide with an aldehyde.[1][10][11]
Materials:
-
Anthranilamide
-
Substituted aldehyde
-
Solvent (e.g., water, ethanol, or solvent-free conditions)[5][11]
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add anthranilamide (1.0 mmol), the desired aldehyde (1.0 mmol), and the catalyst (e.g., 10 mol%).[11]
-
Add the appropriate solvent (e.g., 5 mL of water or ethanol) or proceed under solvent-free conditions.[5][11]
-
The resulting mixture is stirred at a specified temperature (e.g., 70°C or reflux) for a period ranging from 10 minutes to several hours.[8][11]
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration.[11]
-
Wash the crude product with a suitable solvent (e.g., cold water or ethanol).
-
The pure product can often be obtained by recrystallization from a suitable solvent like ethanol.[8][11]
-
Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and HRMS).[11]
Protocol for MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[13]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO).[13]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[14]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[3]
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[12][14]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12][13]
-
Carefully aspirate the medium containing MTT.[13]
-
Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[13][14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50/GI50 values.
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a test compound.[15][16]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A).[15][17]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.[15]
-
Harvesting: Collect both floating (apoptotic) and adherent cells. Detach adherent cells using Trypsin-EDTA. Combine all cells from each well.[15]
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.[17]
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17]
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for weeks).[15][17]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.[15]
-
Incubate in the dark at room temperature for 30 minutes.[15][17]
-
Analysis: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.[15][17]
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol for In Vitro Tubulin Polymerization Assay
This assay quantitatively measures the effect of compounds on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.
Materials:
-
Purified tubulin (e.g., >99% pure bovine tubulin)
-
Polymerization buffer (e.g., 5X PB)
-
GTP solution
-
Test compound, positive control (e.g., Paclitaxel for stabilization), and negative control (e.g., Nocodazole for destabilization).
-
96-well half-area plate
-
Temperature-controlled spectrophotometer (plate reader) capable of reading absorbance at 340-350 nm.
Procedure:
-
Thaw all reagents (tubulin, GTP, buffer) on ice. Keep tubulin on ice at all times.
-
Prepare a tubulin working solution (e.g., 60 µM) in 1x polymerization buffer containing GTP (1x PB-GTP). All preparations should be done on ice.
-
Prepare dilutions of the test compound and controls in 1x PB-GTP. The final DMSO concentration should typically be low (e.g., <2%).
-
In a pre-chilled 96-well plate on ice, add 10 µL of the test compound/control dilutions.
-
Initiate the polymerization reaction by adding 60 µL of the tubulin working solution to each well for a final volume of 70 µL.
-
Immediately place the plate into a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance (turbidity) at 350 nm every 30-60 seconds for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves.
-
Analyze the curves to determine if the compound inhibits (decreased absorbance slope vs. control) or promotes (increased absorbance slope vs. control) tubulin polymerization.
Visualizations
Caption: A workflow diagram illustrating the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives.
Caption: Signaling pathway for DHQ derivatives as tubulin polymerization inhibitors leading to cell cycle arrest.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Identification of potential antileishmanial derivatives of 2,3-dihydroquinazolin-4(1H)-one synthesized using AAIL catalyst and molecular docking studies | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor [frontiersin.org]
- 12. atcc.org [atcc.org]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Dissolving 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,3-Dihydrocinnolin-4(1H)-one hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide a generalized protocol for the solubilization of this compound for use in various cell-based and biochemical assays. Due to the limited availability of specific solubility data for this compound in the public domain, the following protocols are based on standard laboratory practices for similar small molecules and hydrochloride salts. It is strongly recommended to perform small-scale solubility tests before preparing larger stock solutions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 137195-33-6[1][2][3][4] |
| Molecular Formula | C₈H₈N₂O · HCl |
| Molecular Weight | 184.62 g/mol |
| Appearance | Solid (form may vary) |
| Purity | ≥95% (typical)[2][3][4] |
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Recommended Use | Considerations |
| Dimethyl Sulfoxide (DMSO) | Primary recommendation for preparing high-concentration stock solutions. | DMSO is a versatile solvent for a wide range of organic compounds. Ensure the final concentration in the assay medium is non-toxic to cells (typically ≤0.5%). |
| Water (Sterile, Deionized) | Secondary option; solubility may be limited. | As a hydrochloride salt, the compound may have some aqueous solubility. Sonication or gentle warming may be required to aid dissolution. |
| Ethanol | Alternative solvent. | Evaporation can be an issue. Ensure compatibility with the specific in vitro assay. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be stored and later diluted to working concentrations for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculation of Required Mass:
-
To prepare a 10 mM stock solution, calculate the mass of this compound needed. The molecular weight is 184.62 g/mol .
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 184.62 g/mol * 1000 mg/g = 1.8462 mg
-
-
-
Weighing:
-
Accurately weigh the calculated mass of the compound using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the tube containing the compound. For example, add 1 mL of DMSO for 1.8462 mg of the compound to make a 10 mM solution.
-
Tightly cap the tube and vortex thoroughly for 2-3 minutes, or until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. A recommended storage condition is at -20°C for up to 1-2 years.[1]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into a cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile conical tubes or microplates
-
Pipettes and sterile tips
Procedure:
-
Determine Final Concentration:
-
Decide on the final concentrations required for the experiment (e.g., 1 µM, 10 µM, 100 µM).
-
-
Maintain Low DMSO Concentration:
-
It is crucial to keep the final concentration of DMSO in the cell culture medium below a level that is toxic to the cells being used. A final concentration of ≤0.5% is generally recommended, with ≤0.1% being ideal.
-
-
Serial Dilution (Recommended):
-
To ensure accuracy and avoid precipitation, perform serial dilutions.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed culture medium. This results in a 100 µM intermediate solution (a 1:50 dilution).
-
Gently mix by pipetting.
-
Add the required volume of the 100 µM intermediate solution to your cell culture wells to achieve the final 10 µM concentration. For instance, add 100 µL of the 100 µM solution to 900 µL of medium in a culture well.
-
-
-
Vehicle Control:
-
Prepare a vehicle control for all experiments. This should contain the same final concentration of DMSO as the experimental conditions but without the compound.
-
Mandatory Visualization
References
Application Notes and Protocols for the Analytical Development of 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride
Introduction
2,3-Dihydrocinnolin-4(1H)-one hydrochloride is a heterocyclic compound of interest in pharmaceutical research and development due to its structural similarity to other biologically active molecules. Robust and reliable analytical methods are crucial for its characterization, quantification, and quality control throughout the drug development process. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This method is designed for the determination of purity and the quantification of this compound in bulk drug substance and formulated products.
Experimental Protocol: HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 15.0 90 20.0 90 20.1 10 | 25.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution to achieve a similar final concentration.
-
-
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak.
-
Quantification is performed by comparing the peak area of the sample to that of the reference standard.
-
Data Presentation: HPLC
| Parameter | Value |
| Retention Time (t R ) | Approx. 8.5 min |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | ≥ 2000 |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling
This protocol is for the confirmation of the molecular weight of this compound and the identification of potential impurities.
Experimental Protocol: LC-MS
-
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source.
-
-
Liquid Chromatography Conditions:
-
Same as the HPLC method described above to ensure compatibility.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Data Presentation: LC-MS
| Parameter | Value |
| Molecular Formula | C₈H₈N₂O·HCl |
| Molecular Weight (Free Base) | 148.16 g/mol |
| Expected [M+H]⁺ (Free Base) | 149.06 |
| Observed [M+H]⁺ | 149.07 |
Logical Relationship: From HPLC to LC-MS
Caption: Relationship between HPLC and LC-MS method development.
NMR Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are essential for the definitive structural confirmation of this compound.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation:
-
400 MHz NMR Spectrometer.
-
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
-
Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
-
Data Presentation: Predicted NMR Data
Note: The following are predicted chemical shifts based on the structure and data from analogous compounds. Actual values may vary.
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10.5 | br s | 1H | NH |
| ~7.8-7.0 | m | 4H | Aromatic-H |
| ~4.5 | s | 2H | CH₂ |
| ~3.5 | br s | 1H | NH |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~165 | C=O |
| ~145-120 | Aromatic-C |
| ~40 | CH₂ |
UV-Vis Spectroscopy for Molar Absorptivity
This method determines the molar absorptivity of this compound, which is useful for concentration determination.
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation:
-
Double-beam UV-Vis Spectrophotometer.
-
-
Sample Preparation:
-
Prepare a stock solution of 100 µg/mL in 0.1 N HCl.
-
Prepare a series of dilutions (e.g., 5, 10, 15, 20, 25 µg/mL) from the stock solution.
-
-
Measurement:
-
Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of each dilution at the λmax.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Data Presentation: UV-Vis Spectroscopy
| Parameter | Value |
| Solvent | 0.1 N HCl |
| λmax | ~254 nm |
| Molar Absorptivity (ε) | To be determined experimentally |
Signaling Pathway: Beer-Lambert Law
Caption: The relationship of variables in the Beer-Lambert Law.
Application Notes and Protocols for 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride and its Structural Analogs in Medicinal Chemistry
Disclaimer: Extensive literature searches for the specific compound 2,3-Dihydrocinnolin-4(1H)-one hydrochloride yielded limited publicly available data regarding its detailed biological applications, quantitative pharmacological data, and specific mechanisms of action. This scarcity of information prevents the creation of a detailed application note and protocol specifically for this molecule.
However, due to the significant structural similarity and the isosteric relationship between the cinnolinone and quinazolinone scaffolds, we are providing comprehensive application notes and protocols for the closely related and extensively studied 2,3-dihydroquinazolin-4(1H)-one derivatives. This information is intended to serve as a valuable resource and a starting point for researchers interested in the potential medicinal chemistry applications of 2,3-dihydrocinnolin-4(1H)-one, with the understanding that the biological activities may differ. The 2,3-dihydroquinazolin-4(1H)-one core is recognized as a "privileged scaffold" in drug discovery, forming the basis for numerous biologically active compounds.[1]
Overview of 2,3-Dihydroquinazolin-4(1H)-one Derivatives in Medicinal Chemistry
The 2,3-dihydroquinazolin-4(1H)-one scaffold is a key heterocyclic motif found in a variety of compounds with a broad spectrum of pharmacological activities.[1][2] These derivatives have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, antifungal, antihypertensive, and antileishmanial agents.[3][4][5] Their diverse biological effects are often attributed to their ability to interact with various biological targets, including enzymes and receptors.
Anticancer Applications
A significant area of research for 2,3-dihydroquinazolin-4(1H)-one derivatives has been in oncology. Several analogs have demonstrated potent cytotoxic activity against a range of human cancer cell lines.
Mechanism of Action: Tubulin Polymerization Inhibition
One of the key mechanisms of anticancer action for certain 2,3-dihydroquinazolin-4(1H)-one derivatives is the inhibition of tubulin polymerization.[3] Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division (mitosis). By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically in the G2/M phase, and subsequently lead to apoptosis (programmed cell death).[6]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the growth inhibition (GI₅₀) values for a selection of 2,3-dihydroquinazolin-4(1H)-one derivatives against various human cancer cell lines.
| Compound ID | R-Group (at C2) | Cancer Cell Line | GI₅₀ (µM) | Reference |
| 15 | Phenyl | MCF-7 (Breast) | 1.3 | [3] |
| 16 | p-Tolyl | MCF-7 (Breast) | 4.0 | [3] |
| 39 | 1-Naphthyl | HT29 (Colon) | <0.05 | [3] |
| 39 | 1-Naphthyl | U87 (Glioblastoma) | <0.05 | [3] |
| 39 | 1-Naphthyl | A2780 (Ovarian) | <0.05 | [3] |
| 39 | 1-Naphthyl | H460 (Lung) | <0.05 | [3] |
| 39 | 1-Naphthyl | BE2-C (Neuroblastoma) | <0.05 | [3] |
| C2 | 3-Iodo-phenyl | PC3 (Prostate) | <15 | [7] |
| C2 | 3-Iodo-phenyl | DU145 (Prostate) | <15 | [7] |
| C5 | 4-Dimethylamino-phenyl | PC3 (Prostate) | <15 | [7] |
| C5 | 4-Dimethylamino-phenyl | DU145 (Prostate) | <15 | [7] |
Experimental Protocols
Synthesis of 2,3-Dihydroquinazolin-4(1H)-one Derivatives
A common and efficient method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones is the one-pot, three-component cyclocondensation reaction.[8][9]
Materials:
-
Isatoic anhydride
-
An appropriate aldehyde
-
Ammonium acetate or a primary amine
-
A suitable catalyst (e.g., L-proline nitrate, cerium (IV) sulfate tetrahydrate)
-
Solvent (e.g., ethanol, or solvent-free conditions)
General Procedure:
-
A mixture of isatoic anhydride (1 equivalent), the desired aldehyde (1 equivalent), and ammonium acetate (1.2 equivalents) is prepared in the chosen solvent or under solvent-free conditions.
-
The catalyst (e.g., 10 mol%) is added to the reaction mixture.
-
The mixture is stirred and heated (e.g., at 50-80°C) for the required time (typically 1-4 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is typically collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and dried to afford the crude product.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of tubulin into microtubules.
Materials:
-
Tubulin protein
-
Polymerization buffer (e.g., containing GTP)
-
Test compounds and controls (e.g., paclitaxel as a promoter, nocodazole as an inhibitor)
-
Spectrophotometer with temperature control
Protocol:
-
A reaction mixture containing tubulin in polymerization buffer is prepared.
-
The test compound or control is added to the reaction mixture.
-
The polymerization is initiated by raising the temperature to 37°C.
-
The change in absorbance (turbidity) is monitored over time at 340 nm. An increase in absorbance indicates tubulin polymerization.
-
The effect of the test compound is determined by comparing the polymerization curve to that of the controls.
Visualizations
General Synthetic Scheme
Caption: One-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Mechanism of Action Workflow: Tubulin Inhibition and Cell Cycle Arrest
Caption: Proposed mechanism of anticancer activity via tubulin inhibition.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride and its Analogs Against PARP1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand DNA breaks (SSBs).[1] The inhibition of PARP1 has become a significant therapeutic strategy in oncology. This is especially effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leveraging a concept known as synthetic lethality.[2] The cinnoline ring system and its derivatives are recognized as important bicyclic heterocycles in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer properties.[3][4][5] Given the interest in novel PARP inhibitors, high-throughput screening (HTS) of diverse chemical libraries, including compounds like 2,3-Dihydrocinnolin-4(1H)-one hydrochloride, is essential for identifying new therapeutic leads.
These application notes provide a detailed protocol for a robust, HTS-compatible chemiluminescent assay designed to identify and characterize novel PARP1 inhibitors. The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.[1]
PARP1 Signaling and Inhibition Mechanism
PARP1 is recruited to sites of single-strand DNA breaks. Upon binding to damaged DNA, its catalytic activity is stimulated. PARP1 utilizes NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, like histones. This PARylation process creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage. Small molecule inhibitors, such as those from a library containing this compound, can be identified that bind to the catalytic domain of PARP1. These inhibitors compete with NAD+, thereby preventing the synthesis of PAR and disrupting the DNA repair process.[1]
Caption: PARP1 activation at DNA damage sites and mechanism of inhibition.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify novel PARP1 inhibitors involves a primary screen of a large compound library to find initial "hits". These hits are then subjected to secondary assays to confirm their activity and determine their potency and selectivity.
Caption: General workflow for an HTS campaign to identify PARP1 inhibitors.
Experimental Protocols
Protocol 1: PARP1 Chemiluminescent HTS Assay
This biochemical assay measures the NAD-dependent poly-ADP-ribosylation of histone proteins by PARP1. The incorporation of biotinylated NAD+ is detected with streptavidin-HRP and a chemiluminescent substrate.[1][6]
Materials:
-
Recombinant Human PARP1 enzyme
-
Histone protein mixture
-
Activated DNA (sheared salmon sperm DNA)[7]
-
Biotinylated NAD+
-
10x PARP Assay Buffer (500 mM Tris-HCl, pH 8.0, 250 mM MgCl₂)[8]
-
Streptavidin-HRP
-
Chemiluminescent Substrate
-
White, opaque 384-well plates
-
Compound library (e.g., containing this compound) dissolved in DMSO
-
Positive Control: Olaparib or 3-Aminobenzamide (3-AB)[8]
-
PBST (1x PBS + 0.05% Tween-20)
-
Blocking Buffer
Procedure:
-
Plate Coating:
-
Dilute the histone mixture in 1x PBS.
-
Add 25 µL of the histone solution to each well of a 384-well plate.
-
Incubate overnight at 4°C.
-
The next day, wash the plate three times with 100 µL/well of PBST.[6]
-
-
Blocking:
-
Add 100 µL of Blocking Buffer to each well.
-
Incubate at room temperature for 90 minutes.
-
Wash the plate three times with 100 µL/well of PBST and tap dry.
-
-
Compound Addition:
-
Using a robotic transfer system, add 100 nL of test compounds (dissolved in DMSO) to the appropriate wells.
-
For control wells, add 100 nL of DMSO (negative control) or a known inhibitor like Olaparib (positive control).[8]
-
-
Enzymatic Reaction:
-
Prepare a Master Mix containing 1x PARP Assay Buffer, Activated DNA, Biotinylated NAD+, and distilled water.
-
Add 12.5 µL of the Master Mix to all wells.
-
Thaw the PARP1 enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 2.0-2.5 ng/µl) in 1x PARP Assay Buffer.[6]
-
Initiate the reaction by adding 12.5 µL of the diluted PARP1 enzyme to all wells except the "Blank" wells. Add 12.5 µL of 1x PARP Assay Buffer to the "Blank" wells.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
After incubation, discard the reaction mixture and wash the plate three times with 100 µL/well of PBST.
-
Dilute Streptavidin-HRP (e.g., 1:50) in Blocking Buffer.[6]
-
Add 25 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate three times with 100 µL/well of PBST.
-
Add 25 µL of chemiluminescent substrate to each well.
-
Immediately measure the luminescence using a microplate reader.
-
Data Presentation and Analysis
Table 1: Key HTS Assay Parameters
| Parameter | Condition |
| Plate Format | 384-well, white, opaque |
| Recombinant Enzyme | Human PARP1, 0.6 nM[7] |
| Substrates | Histone Coated Plate, 50 µM NAD+[7] |
| Activator | 0.25 mg/mL Sheared Salmon Sperm DNA[7] |
| Compound Concentration | 10 µM for primary screen |
| Incubation Time | 60 minutes at 25°C |
| Detection Method | Chemiluminescence |
| Readout | Relative Light Units (RLU) |
Assay Quality Control: Z'-Factor
The quality and robustness of the HTS assay should be validated by calculating the Z'-factor. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[8]
Formula: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanneg - Meanpos|
Where:
-
SDpos and Meanpos are the standard deviation and mean of the positive control (e.g., Olaparib).
-
SDneg and Meanneg are the standard deviation and mean of the negative control (DMSO).
Table 2: Representative IC50 Data for PARP Inhibitors
The following table presents example inhibitory potency data for known PARP inhibitors and a hypothetical hit compound. This data is used for hit validation and benchmarking.
| Compound | Target | IC50 (nM) |
| Olaparib (Control) | PARP1 | 5 |
| Veliparib (Control) | PARP1 | 6 |
| 3-Aminobenzamide (Control) | PARP1 | 1,200 |
| Hypothetical Hit: Cinnolinone-101 | PARP1 | 85 |
IC50 values are representative and may vary between assay formats.
IC50 Determination
For compounds identified as "hits" in the primary screen, a dose-response curve is generated by performing the assay with a serial dilution of the compound (e.g., 10-point, 3-fold dilution). The percentage of inhibition is calculated for each concentration:
% Inhibition = 100 * (1 - (RLUinhibitor - RLUblank) / (RLUDMSO - RLUblank))
The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
References
- 1. benchchem.com [benchchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. mdpi.com [mdpi.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Analogs from 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Specifically, the 2,3-dihydrocinnolin-4(1H)-one core represents a versatile starting material for the synthesis of novel analogs with potential therapeutic applications. Its structure features multiple reactive sites amenable to chemical modification, including the nitrogen atoms at positions 1 and 2, and the active methylene group at position 3. These sites allow for the introduction of diverse substituents to explore the structure-activity relationship (SAR) and optimize pharmacological profiles.
This document provides detailed protocols for the synthesis of novel analogs derived from 2,3-Dihydrocinnolin-4(1H)-one hydrochloride. The following sections outline key synthetic transformations, including N-alkylation and the synthesis of fused heterocyclic systems.
I. Synthesis of N-Alkyl-2,3-dihydrocinnolin-4(1H)-one Analogs
N-alkylation of the 2,3-dihydrocinnolin-4(1H)-one core is a fundamental strategy to introduce a variety of substituents that can modulate the compound's physicochemical properties and biological activity. The presence of two nitrogen atoms allows for regioselective alkylation, primarily at the N-1 position under basic conditions.
Experimental Protocol: General Procedure for N-Alkylation
A mixture of this compound (1.0 eq.), an appropriate alkyl or benzyl halide (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.0-3.0 eq.) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) is stirred at room temperature or heated, depending on the reactivity of the halide. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated analog.
Diagram: General Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of 2,3-Dihydrocinnolin-4(1H)-one.
II. Synthesis of Fused Cinnoline Derivatives: Pyrazolo[5,1-c]cinnolines
The synthesis of fused heterocyclic systems from 2,3-dihydrocinnolin-4(1H)-one opens avenues to novel chemical entities with potentially unique biological activities. One such example is the construction of the pyrazolo[5,1-c]cinnoline scaffold. This can be achieved through a condensation reaction followed by cyclization.
Experimental Protocol: Synthesis of Pyrazolo[5,1-c]cinnolin-1(2H)-ones
This compound is first neutralized to the free base. The free 2,3-dihydrocinnolin-4(1H)-one (1.0 eq.) is then reacted with a suitable reagent such as dimethylformamide-dimethylacetal (DMF-DMA) to form an enaminone intermediate. This intermediate is subsequently reacted with hydrazine hydrate (1.2 eq.) in a solvent like ethanol or acetic acid. The reaction mixture is heated to reflux to facilitate the cyclization and formation of the pyrazole ring. After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
Diagram: Synthetic Pathway to Pyrazolo[5,1-c]cinnolines
Caption: Two-step synthesis of Pyrazolo[5,1-c]cinnolin-1(2H)-ones.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized analogs to illustrate the expected outcomes of the described protocols.
Table 1: Synthesis of N-Alkylated 2,3-Dihydrocinnolin-4(1H)-one Analogs
| Compound ID | R-X (Alkylating Agent) | Base | Solvent | Reaction Time (h) | Yield (%) |
| Cinn-001 | Benzyl bromide | K₂CO₃ | DMF | 6 | 85 |
| Cinn-002 | Ethyl iodide | NaH | THF | 12 | 72 |
| Cinn-003 | 4-Methoxybenzyl chloride | K₂CO₃ | CH₃CN | 8 | 88 |
| Cinn-004 | Propargyl bromide | K₂CO₃ | DMF | 4 | 75 |
Table 2: Biological Activity of N-Alkylated Analogs (Hypothetical Data)
| Compound ID | Target | IC₅₀ (µM) |
| Cinn-001 | Kinase A | 1.2 |
| Cinn-002 | Kinase A | 5.8 |
| Cinn-003 | Kinase A | 0.9 |
| Cinn-004 | Kinase B | 2.5 |
Conclusion
The protocols described herein provide a foundation for the synthesis of a diverse library of novel analogs based on the 2,3-dihydrocinnolin-4(1H)-one scaffold. These methods are adaptable to a range of starting materials and can be further optimized to suit specific research needs. The exploration of these novel cinnoline derivatives may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. Further studies are warranted to fully characterize the synthesized compounds and evaluate their biological activities in various disease models.
References
Application Notes and Protocols for Efficacy Testing of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride
Introduction
2,3-Dihydrocinnolin-4(1H)-one hydrochloride is a novel small molecule inhibitor with potential therapeutic applications. These application notes provide a comprehensive framework for the preclinical evaluation of its efficacy, with a primary focus on its potential as an anti-cancer agent targeting specific cellular signaling pathways. The following protocols are designed for researchers, scientists, and drug development professionals to assess the compound's biological activity in both in vitro and in vivo models.
Hypothetical Mechanism of Action
For the purpose of these protocols, we will hypothesize that this compound acts as an inhibitor of a critical kinase in a cancer-related signaling pathway, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. This pathway is central to regulating cell cycle progression, proliferation, and apoptosis.
I. In Vitro Efficacy Testing
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration-dependent effects of the compound on cancer cell lines.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide or MTT) to purple formazan crystals.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, U87)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[2]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.
Data Presentation:
The half-maximal inhibitory concentration (IC50) values should be calculated and presented in a tabular format.
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| A549 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| U87 | 24 | Value |
| 48 | Value | |
| 72 | Value |
Target Engagement and Pathway Modulation
Protocol: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to analyze the effect of the compound on the target kinase and downstream signaling proteins.[3][4]
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with various concentrations of the compound for a specified time. Wash cells with ice-cold PBS and lyse them with lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[5]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[5]
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.[5]
Data Presentation:
Summarize the densitometry data in a table to show the dose-dependent effect on protein phosphorylation.
| Treatment Concentration (µM) | p-AKT/Total AKT (Fold Change) | p-mTOR/Total mTOR (Fold Change) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.1 | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
II. In Vivo Efficacy Testing
Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of anti-cancer compounds.[7][8] Cell line-derived xenografts (CDX) are particularly useful for initial large-scale screening due to their reproducibility.[9][10]
Protocol: Subcutaneous Xenograft Model
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Cancer cell line (e.g., one that showed sensitivity in vitro)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Data Presentation:
Present the tumor growth inhibition data in a table.
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Value | - |
| Compound X | Dose 1 | Value | Value |
| Compound X | Dose 2 | Value | Value |
III. Visualizations
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow Diagram
Caption: Overall workflow for preclinical efficacy testing.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. xenograft.org [xenograft.org]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
Application Notes and Protocols for the Purification of 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of novel 2,3-Dihydrocinnolin-4(1H)-one hydrochloride derivatives. Due to the limited availability of specific literature for this class of compounds, the following protocols are based on established chemical principles for the purification of related heterocyclic compounds and their hydrochloride salts. These methodologies are intended to serve as a robust starting point for developing compound-specific purification strategies. Optimization will be required for each new derivative to achieve the desired purity and yield.
Application Notes
The purification of this compound derivatives is a critical step in their synthesis and characterization, ensuring the removal of starting materials, reagents, by-products, and other impurities. The choice of purification technique is dictated by the physicochemical properties of the specific derivative (e.g., polarity, solubility, crystallinity) and the nature of the impurities. The primary methods employed are recrystallization and column chromatography. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).
Key Considerations:
-
Salt Form: The hydrochloride salt form generally increases water solubility and crystallinity compared to the free base, which can be advantageous for purification by recrystallization.
-
Stability: 2,3-Dihydrocinnolin-4(1H)-one derivatives may be susceptible to degradation under strongly acidic or basic conditions, or at elevated temperatures. Stability studies are recommended.
-
Solvent Selection: Proper solvent selection is crucial for successful purification. Solubility tests should be performed to identify suitable solvents for recrystallization and chromatography.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a primary technique for purifying crystalline solid compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system at different temperatures.
1.1. Materials and Equipment:
-
Crude this compound derivative
-
Recrystallization solvents (e.g., ethanol, methanol, isopropanol, water, ethyl acetate)
-
Anti-solvents (e.g., diethyl ether, hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirrer
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
1.2. Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the test solvent. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. If the solid does not completely dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
1.3. Troubleshooting:
-
Oiling out: If the compound separates as an oil, reheat the solution, add more solvent, and allow it to cool more slowly.
-
No crystal formation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. If this fails, an anti-solvent can be added dropwise to the solution until it becomes cloudy.
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For hydrochloride salts, which can be polar, normal-phase silica gel chromatography is often employed.
2.1. Materials and Equipment:
-
Crude this compound derivative
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Solvent system (e.g., dichloromethane/methanol, ethyl acetate/hexane with a small percentage of triethylamine or acetic acid to improve peak shape)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
2.2. Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation of the target compound from impurities (target Rf value of 0.2-0.4).
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Load the sample onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purity Assessment by HPLC
HPLC is a powerful analytical technique for determining the purity of the final compound. A reverse-phase method is commonly used for polar organic molecules.
3.1. Materials and Equipment:
-
Purified this compound derivative
-
HPLC system with UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid or formic acid)
-
HPLC vials
3.2. Procedure:
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or the mobile phase) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Method Development: Develop an HPLC method that provides a sharp, symmetrical peak for the target compound, well-resolved from any impurity peaks. A typical starting point is a gradient elution from 5% to 95% acetonitrile in water (with acid modifier) over 15-20 minutes.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Purity Calculation: Determine the purity of the compound by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation
Quantitative data from purification and analysis should be summarized for clear comparison.
Table 1: Summary of Recrystallization Purification
| Derivative ID | Crude Weight (g) | Recrystallization Solvent System | Purified Weight (g) | Yield (%) | Purity by HPLC (%) |
| DHC-001-HCl | 5.2 | Ethanol/Water (9:1) | 4.1 | 78.8 | 98.5 |
| DHC-002-HCl | 4.8 | Isopropanol | 3.5 | 72.9 | 99.1 |
| DHC-003-HCl | 6.1 | Methanol/Diethyl Ether | 4.9 | 80.3 | 97.9 |
Table 2: Summary of Column Chromatography Purification
| Derivative ID | Crude Weight (g) | Eluent System | Purified Weight (g) | Yield (%) | Purity by HPLC (%) |
| DHC-004-HCl | 3.5 | Dichloromethane/Methanol (95:5) | 2.4 | 68.6 | 99.3 |
| DHC-005-HCl | 4.2 | Ethyl Acetate/Hexane (1:1) | 2.9 | 69.0 | 98.8 |
Table 3: HPLC Purity Analysis Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
Diagram 1: General Workflow for Purification and Analysis
Caption: Workflow for the purification and analysis of target compounds.
Diagram 2: Recrystallization Protocol Flowchart
Caption: Step-by-step flowchart for the recrystallization protocol.
Diagram 3: Column Chromatography Workflow
Caption: Workflow illustrating the column chromatography process.
Application Notes and Protocols for 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride as a Potential Chemical Probe
Disclaimer: Publicly available information on the specific use of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride as a chemical probe is limited. The following application notes and protocols are based on the documented biological activities of the broader class of cinnoline derivatives and serve as a guide for researchers and drug development professionals to explore its potential.
Introduction
The cinnoline nucleus is a significant bicyclic heterocycle that forms the core of many pharmaceutically active compounds.[1][2] Derivatives of cinnoline have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor effects.[1][3] These biological activities suggest that compounds based on the cinnoline scaffold can interact with a variety of molecular targets, making them attractive candidates for the development of chemical probes.[1] this compound, as a member of this class, holds potential as a foundational molecule for creating targeted chemical probes to investigate cellular pathways and validate novel drug targets.
Potential Biological Targets and Applications
Cinnoline derivatives have been reported to interact with several key biological targets.[1][4] This suggests that this compound, or derivatives thereof, could be developed as chemical probes for the following targets and pathways:
-
Enzymes: Cinnoline compounds have shown inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2), topoisomerases, phosphodiesterases (e.g., PDE10A), and human neutrophil elastase.[1][5]
-
Receptors: The cinnoline scaffold has been found in molecules targeting receptors like GABA-A, Colony-Stimulating Factor 1 Receptor (CSF-1R), and histamine H3 receptors.[1]
-
Anticancer Research: Due to their interaction with targets like topoisomerases and receptor tyrosine kinases, cinnoline derivatives have been investigated for their anticancer properties.[4]
-
Antimicrobial Research: The antibacterial and antifungal properties of cinnoline derivatives make them potential probes for studying microbial resistance mechanisms and identifying new antimicrobial targets.[3]
Data Presentation: Biological Activities of Representative Cinnoline Derivatives
The following table summarizes the biological activities of various cinnoline derivatives, providing an indication of the potential potency that could be achieved with probes based on the 2,3-Dihydrocinnolin-4(1H)-one scaffold.
| Compound Class | Biological Target/Activity | Reported Potency (IC50/GI50) | Reference |
| 11H-isoquino[4,3-c]cinnolin-12-one derivatives | Topoisomerase I (TOP1) | Sub-5 nM range | [4] |
| Pyrazole based cinnoline derivatives | M. tuberculosis & various pathogenic fungi | Potent activity | [1] |
| Cinnoline-3-carboxamide derivatives | Antibacterial (B. subtilis, S. aureus, E. coli, P. aeruginosa) & Antifungal | Significant activity | [1] |
| Cinnopentazone | Anti-inflammatory | Effective | [6] |
Experimental Protocols
The following are generalized protocols for evaluating a novel chemical probe based on the 2,3-Dihydrocinnolin-4(1H)-one scaffold.
Protocol 1: In Vitro Target Engagement Assay - Kinase Inhibition
This protocol outlines a general method to assess the ability of a cinnoline-based probe to inhibit a specific kinase, for example, CSF-1R.
1. Materials:
- 2,3-Dihydrocinnolin-4(1H)-one derivative (test compound)
- Recombinant human CSF-1R kinase domain
- ATP (Adenosine triphosphate)
- Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
- Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates
- Plate reader
2. Procedure:
- Prepare a serial dilution of the test compound in DMSO.
- Add 5 µL of the diluted test compound to the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
- Add 10 µL of recombinant CSF-1R kinase in kinase buffer to each well.
- Incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the kinase substrate.
- Incubate for 1 hour at 30°C.
- Stop the reaction and detect the remaining ATP by adding the detection reagent according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the engagement of a chemical probe with its target protein in a cellular context.
1. Materials:
- Cancer cell line expressing the target of interest (e.g., a cell line with high CSF-1R expression)
- 2,3-Dihydrocinnolin-4(1H)-one derivative (test compound)
- Cell lysis buffer
- Phosphate-buffered saline (PBS)
- Equipment for heating samples (e.g., PCR thermocycler)
- Equipment for protein analysis (e.g., SDS-PAGE, Western blotting apparatus)
- Antibody against the target protein
2. Procedure:
- Culture the cells to a suitable confluency.
- Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a defined period.
- Harvest the cells, wash with PBS, and resuspend in PBS.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
- Lyse the cells by freeze-thaw cycles.
- Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation.
- Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target protein.
- Quantify the band intensities to determine the temperature at which the target protein denatures and precipitates. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizations
Signaling Pathway
Caption: Inhibition of CSF-1R signaling by a hypothetical cinnoline probe.
Experimental Workflow
Caption: Workflow for developing a chemical probe from the cinnoline scaffold.
References
Troubleshooting & Optimization
Navigating the Synthesis of 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride: A Technical Support Hub
For researchers and drug development professionals engaged in the synthesis of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride, achieving optimal yields and purity can present a significant challenge. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to address common issues encountered during its synthesis.
Troubleshooting Guide
Researchers may face several hurdles during the synthesis of this compound. This guide offers a structured approach to identifying and resolving these common problems.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incorrect Starting Materials | Verify the identity and purity of all reactants and reagents using appropriate analytical techniques (e.g., NMR, MS, melting point). |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. A temperature that is too low may lead to a slow or incomplete reaction, while a temperature that is too high can cause decomposition of reactants or products. |
| Ineffective Catalyst | The choice of catalyst is crucial. For related heterocyclic syntheses, Lewis acids (e.g., zirconyl nitrate, silver(I) triflate) and Brønsted acids have been shown to be effective.[1] Experiment with different catalysts and catalyst loadings to find the optimal conditions for your specific reaction. |
| Improper Solvent | The solvent can significantly influence reaction kinetics and solubility of reactants. Screen a variety of solvents with different polarities. |
| Presence of Moisture or Air | If any of the reactants or intermediates are sensitive to moisture or air, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Suggested Solution |
| Side Reactions | Analyze the reaction mixture by TLC or LC-MS to identify the major impurities. Understanding the structure of the byproducts can provide insight into the side reactions occurring. Adjusting reaction parameters such as temperature, reaction time, or the order of addition of reagents can help minimize side product formation. |
| Decomposition of Product | The target molecule may be unstable under the reaction or work-up conditions. Consider milder reaction conditions or a more rapid work-up procedure. |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS to ensure it goes to completion. If the reaction stalls, consider adding more of the limiting reagent or catalyst. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Inappropriate Crystallization Solvent | Screen a range of solvents and solvent mixtures to find suitable conditions for crystallization of the hydrochloride salt. |
| Product is an Oil | If the product oils out during crystallization, try techniques such as trituration with a non-polar solvent or purification by column chromatography. |
| Co-precipitation of Impurities | If impurities co-precipitate with the product, recrystallization from a different solvent system may be necessary. Alternatively, a chromatographic purification step prior to the final salt formation may be required. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing 2,3-dihydro-4(1H)-quinolinones, a related class of compounds?
A common and effective method is the one-pot reaction between an o-aminoacetophenone and an aromatic aldehyde in the presence of a catalyst like silver(I) triflate.[1] This approach is advantageous due to the ready availability of starting materials and the operational simplicity.[1] Another strategy involves the intramolecular cyclization of o-aminochalcones, which can be facilitated by catalysts such as zirconyl nitrate.[1]
Q2: How can I form the hydrochloride salt of my final product?
Generally, the hydrochloride salt is prepared by dissolving the free base of the target compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) and then adding a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration. The choice of solvent is critical to ensure good precipitation and purity of the salt.
Q3: What analytical techniques are recommended for characterizing this compound?
For structural confirmation and purity assessment, a combination of techniques is recommended, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Melting Point Analysis: As an indicator of purity.
Experimental Workflow and Logic Diagrams
To aid in visualizing the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Overcoming Solubility Challenges with 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2,3-Dihydrocinnolin-4(1H)-one hydrochloride. The following sections provide troubleshooting advice, frequently asked questions, and detailed experimental protocols to effectively address these challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and provides a step-by-step troubleshooting guide for solubility issues.
Q1: I am having difficulty dissolving this compound in aqueous solutions. What are the first steps I should take?
A1: Start by assessing the pH of your solution. As a hydrochloride salt, the solubility of this compound is expected to be pH-dependent. In its salt form, it is more likely to dissolve in neutral to slightly acidic aqueous solutions. If you are using a basic solution, the free base may precipitate, leading to poor solubility.
Troubleshooting Steps:
-
Verify pH: Ensure your aqueous buffer is in the neutral to acidic range (e.g., pH 4.0-7.4).
-
Gentle Heating: Try warming the solution gently (e.g., to 37-50°C) while stirring.
-
Sonication: Use a sonicator bath to break up any aggregates and enhance dissolution.
-
Fresh Solvent: Always use fresh, high-purity solvents to avoid issues with contaminants that might affect solubility.
Q2: My compound still won't dissolve sufficiently in aqueous buffers. What are my next options?
A2: If aqueous buffers alone are insufficient, you can explore the use of co-solvents. These are water-miscible organic solvents that can significantly increase the solubility of hydrophobic compounds.
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)
Start by preparing a concentrated stock solution in a pure co-solvent like DMSO and then dilute it into your aqueous experimental medium. Be mindful of the final co-solvent concentration, as high levels can be toxic to cells or interfere with assays.
Q3: I've tried co-solvents, but my compound precipitates when I dilute it into my aqueous medium. How can I prevent this?
A3: Precipitation upon dilution is a common issue. Here are several strategies to mitigate this:
-
Use of Surfactants: Non-ionic surfactants can help to keep the compound in solution by forming micelles.[1] Common examples include Tween® 80 or Pluronic® F-68.
-
Slower Addition: Add the stock solution to the aqueous medium dropwise while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations that lead to precipitation.
-
Formulation as a Solid Dispersion: For more advanced applications, creating a solid dispersion of the compound in a hydrophilic polymer can enhance its dissolution rate and apparent solubility.
Q4: Are there other advanced techniques I can use for preclinical or formulation development?
A4: Yes, for more challenging cases, several formulation strategies can be employed:
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the compound, which can lead to a faster dissolution rate.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble molecules.
-
Lipid-Based Formulations: For in vivo studies, formulating the compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can improve oral bioavailability.
Experimental Protocols
The following are detailed protocols for key experiments to enhance the solubility of this compound.
Protocol 1: Preparation of a Stock Solution using a Co-solvent
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous media.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.
-
If necessary, gently warm the tube in a 37°C water bath to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using pH Adjustment
Objective: To determine the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
A series of buffers with varying pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
-
Orbital shaker
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Add an excess amount of this compound to separate vials, ensuring undissolved solid remains.
-
Add a fixed volume of each pH buffer to the respective vials.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Plot the solubility as a function of pH to identify the optimal pH range.
Data Presentation
The following tables provide a template for summarizing quantitative solubility data.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) |
| Water | 25 | Data not available | Data not available |
| PBS (pH 7.4) | 25 | Data not available | Data not available |
| DMSO | 25 | > 50 (example value) | > 0.25 (example value) |
| Ethanol | 25 | ~10 (example value) | ~0.05 (example value) |
| Methanol | 25 | ~15 (example value) | ~0.075 (example value) |
Note: The values in this table are illustrative examples. Researchers should determine these values experimentally.
Table 2: Effect of Co-solvents on Apparent Aqueous Solubility
| Aqueous System | Co-solvent | Co-solvent Conc. (%) | Apparent Solubility (µg/mL) |
| PBS (pH 7.4) | DMSO | 0.1 | Determine experimentally |
| PBS (pH 7.4) | DMSO | 0.5 | Determine experimentally |
| PBS (pH 7.4) | DMSO | 1.0 | Determine experimentally |
| PBS (pH 7.4) | Ethanol | 1.0 | Determine experimentally |
| PBS (pH 7.4) | Ethanol | 5.0 | Determine experimentally |
Visualizations
Troubleshooting Workflow for Solubility Issues
References
troubleshooting unexpected results in assays with 2,3-Dihydrocinnolin-4(1H)-one hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 2,3-Dihydrocinnolin-4(1H)-one hydrochloride in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For initial stock solutions, it is recommended to use a polar organic solvent such as DMSO or ethanol. For working solutions in aqueous buffers, ensure the final concentration of the organic solvent is minimal (typically <1%) to avoid affecting the biological assay.
Q2: What is the stability of this compound in solution?
Stock solutions in anhydrous DMSO are generally stable for several weeks when stored at -20°C. Aqueous working solutions should be prepared fresh daily to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: Does this compound interfere with common assay detection methods?
Due to its chemical structure, this compound may exhibit some intrinsic fluorescence or absorbance. It is crucial to run appropriate controls, including the compound alone in the assay buffer, to determine any potential interference with fluorescence-based or absorbance-based readouts.
Troubleshooting Unexpected Assay Results
This guide addresses common issues encountered when using this compound in experimental assays.
Issue 1: Higher-Than-Expected Signal or Apparent Activation
Question: My assay is showing a higher signal (e.g., increased fluorescence or absorbance) in the presence of the compound, suggesting activation, which is unexpected. What could be the cause?
Answer: This can be due to several factors:
-
Compound Interference: The compound itself might be fluorescent at the excitation/emission wavelengths of your assay or absorb light at the wavelength used for your readout.
-
Solution: Run a control experiment with the compound in the assay buffer without the biological components (e.g., enzyme or cells) to measure its intrinsic signal. Subtract this background from your experimental values.
-
-
Contamination: The compound or your reagents may be contaminated.
-
Solution: Use high-purity solvents and reagents. Test a fresh batch of the compound if possible.
-
Issue 2: Inconsistent or Non-Reproducible Results
Question: I am observing high variability between replicate wells and between experiments. What are the likely sources of this inconsistency?
Answer: Inconsistent results can stem from issues with compound solubility, stability, or experimental technique.
-
Poor Solubility: The compound may be precipitating out of solution in your aqueous assay buffer.
-
Solution: Visually inspect the wells for any precipitate. Consider lowering the final concentration of the compound or increasing the percentage of co-solvent (if tolerated by the assay). A solubility test prior to the main experiment is recommended.
-
-
Compound Instability: The compound may be degrading in the aqueous buffer over the course of the experiment.
-
Solution: Prepare fresh working solutions for each experiment. Minimize the time the compound spends in aqueous buffer before the assay is read.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.
-
Solution: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions.
-
Issue 3: No Effect or Lower-Than-Expected Inhibition
Question: The compound is not showing any inhibitory effect, or the effect is much weaker than anticipated. What should I check?
Answer: This could be due to a variety of factors, from the compound itself to the assay conditions.
-
Incorrect Concentration: There might be an error in the calculation of the dilutions for your stock or working solutions.
-
Solution: Double-check all calculations and ensure proper dilution series preparation.
-
-
Compound Inactivity: The compound may not be an inhibitor of the target in your specific assay system.
-
Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for compound activity.
-
Solution: Review the literature for similar compounds to determine optimal assay conditions.
-
Experimental Protocols
General Protocol for an In Vitro Enzyme Inhibition Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO.
-
Prepare working solutions by diluting the DMSO stocks into the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Procedure:
-
Add 5 µL of the compound working solution to the wells of a microplate.
-
Add 85 µL of the enzyme solution (prepared in assay buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals.
-
-
Controls:
-
Positive Control: No compound (DMSO vehicle control).
-
Negative Control: No enzyme.
-
Compound Interference Control: Compound in assay buffer without the enzyme.
-
Data Presentation
Table 1: Summary of IC50 Values for this compound
| Assay Target | Experimental Condition | Replicate 1 IC50 (µM) | Replicate 2 IC50 (µM) | Replicate 3 IC50 (µM) | Mean IC50 (µM) | Std. Dev. |
| Enzyme X | 30 min pre-incubation | 12.5 | 14.2 | 13.1 | 13.3 | 0.85 |
| Enzyme X | No pre-incubation | 25.8 | 22.4 | 24.1 | 24.1 | 1.7 |
| Mutant Enzyme Y | 30 min pre-incubation | > 100 | > 100 | > 100 | > 100 | N/A |
Visualizations
Caption: A typical experimental workflow for an in vitro assay.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Caption: A decision tree for troubleshooting unexpected assay results.
Technical Support Center: Optimization of Reaction Conditions for 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride Derivatization
Welcome to the technical support center for the derivatization of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing common derivatization reactions of this heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The most common derivatization strategies for the 2,3-Dihydrocinnolin-4(1H)-one scaffold involve substitution at the nitrogen positions (N1 or N2). These include:
-
N-Alkylation: Introduction of an alkyl group onto one of the nitrogen atoms.
-
N-Arylation: Introduction of an aryl group, often via cross-coupling reactions like the Buchwald-Hartwig amination.
-
Suzuki Coupling: If a suitable halide is present on the cinnolinone ring or on a pre-installed N-substituent, this reaction can be used to form carbon-carbon bonds.
Q2: Why is my N-alkylation reaction giving a low yield?
A2: Low yields in N-alkylation reactions of lactams like 2,3-Dihydrocinnolin-4(1H)-one can be due to several factors.[1][2] Key considerations include the choice of base, solvent, and reaction temperature. Incomplete deprotonation of the nitrogen, poor solubility of the reactants, or side reactions can all contribute to lower yields. It is also crucial to ensure that the starting material is free of excess hydrochloride, which would consume the base.
Q3: I am observing a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?
A3: The regioselectivity of N-alkylation on the cinnolinone core can be influenced by steric and electronic factors, as well as the reaction conditions. The choice of solvent and base can play a critical role.[1] For instance, polar aprotic solvents like DMF or DMSO often favor N-alkylation.[1] The nature of the counter-ion of the base can also direct the alkylation to a specific nitrogen. A systematic screening of bases and solvents is recommended to optimize for the desired regioisomer.
Q4: What are common side reactions in Suzuki coupling with nitrogen-containing heterocycles?
A4: Common side reactions in Suzuki coupling with nitrogen-containing heterocycles include protodeboronation and homocoupling.[3] Protodeboronation is the undesired cleavage of the C-B bond in the boronic acid, while homocoupling results in the formation of a biaryl product from two molecules of the boronic acid or the aryl halide.[3] Catalyst poisoning by the nitrogen heterocycle can also be an issue, leading to an inactive catalyst.[3]
Troubleshooting Guides
N-Alkylation
| Problem | Potential Cause | Troubleshooting Solution |
| Low or no conversion | Insufficiently strong base | Use a stronger base (e.g., NaH, KHMDS). |
| Poor solubility of reactants | Switch to a more polar aprotic solvent (e.g., DMF, DMSO). | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Presence of HCl from starting material | Neutralize the hydrochloride salt with an additional equivalent of a non-nucleophilic base before adding the alkylating agent. | |
| Formation of O-alkylated byproduct | Reaction conditions favoring O-alkylation | Use polar aprotic solvents (DMF, THF) which generally favor N-alkylation. The choice of base and counter-ion can also influence selectivity.[1] |
| Decomposition of starting material or product | High reaction temperature | Reduce the reaction temperature and/or reaction time. Monitor the reaction progress closely by TLC or LC-MS. |
Buchwald-Hartwig N-Arylation
| Problem | Potential Cause | Troubleshooting Solution |
| Low or no conversion | Catalyst inhibition by the lactam substrate | Use a higher catalyst loading or a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) to prevent strong coordination of the lactam to the palladium center. |
| Inactive catalyst | Use a pre-catalyst or ensure in situ reduction of the Pd(II) source to the active Pd(0) species.[4] | |
| Wrong choice of base | Screen different bases (e.g., NaOtBu, K3PO4, Cs2CO3). The base's strength and solubility are crucial.[4] | |
| Side product formation (e.g., hydrodehalogenation) | Beta-hydride elimination | This is a potential side reaction that can compete with reductive elimination. Optimizing the ligand and reaction temperature can help minimize this pathway. |
Suzuki Coupling (for halogenated derivatives)
| Problem | Potential Cause | Troubleshooting Solution |
| Low yield | Protodeboronation of the boronic acid | Use anhydrous solvents and run the reaction under an inert atmosphere. A milder base might also help. |
| Homocoupling of the boronic acid or aryl halide | Ensure the reaction is thoroughly degassed to remove oxygen.[3] | |
| Catalyst poisoning by the cinnolinone nitrogen | Use bulky, electron-rich phosphine ligands.[3] Slow addition of the cinnolinone derivative to the reaction mixture can also mitigate this.[3] | |
| Inconsistent results | Variable quality of boronic acid | Use fresh, high-purity boronic acid. |
Experimental Protocols
Note: These are general protocols and may require optimization for specific substrates.
Protocol 1: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, THF), add a base (e.g., NaH, 2.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Heating may be required for less reactive alkylating agents.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
-
In a glovebox or under an inert atmosphere, add the 2,3-Dihydrocinnolin-4(1H)-one (as the free base, 1.0 eq), aryl halide (1.2 eq), palladium pre-catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%) to an oven-dried reaction vessel.
-
Add a base (e.g., NaOtBu, K3PO4, 1.5-2.0 eq).
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Suzuki Coupling of a Halogenated Cinnolinone Derivative
-
To a reaction vessel, add the halogenated 2,3-Dihydrocinnolin-4(1H)-one derivative (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K2CO3, K3PO4, 2-3 eq).
-
Add the solvent system (e.g., a mixture of dioxane and water, typically 4:1).
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A typical experimental workflow for the N-alkylation of this compound.
Caption: A logical troubleshooting workflow for addressing low yields in derivatization reactions.
Caption: A conceptual diagram illustrating the workflow from synthesis to potential signaling pathway investigation for cinnolinone derivatives.
References
Technical Support Center: 2,3-Dihydrocinnolin-4(1H)-one hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling and stabilization of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide: Solution Stability
Maintaining the stability of this compound in solution is critical for obtaining reliable experimental results. Degradation can be influenced by several factors, including solvent choice, pH, temperature, and exposure to light.
Common Stability Issues and Resolutions
| Issue | Potential Cause | Recommended Action |
| Precipitation in Aqueous Buffer | Poor aqueous solubility of the free base. The hydrochloride salt enhances solubility, but precipitation can still occur at neutral or alkaline pH. | Prepare stock solutions in an appropriate organic solvent such as DMSO before diluting in aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. For aqueous solutions, maintain a slightly acidic pH (e.g., pH 4-6) to improve solubility and stability. |
| Discoloration of Solution (e.g., yellowing) | Oxidation or degradation of the compound. This can be accelerated by exposure to air, light, or non-optimal pH conditions. | Prepare solutions fresh before each experiment. If storage is necessary, store in small aliquots at -20°C or -80°C, protected from light. Consider purging the solution with an inert gas (e.g., argon or nitrogen) before sealing and storing. |
| Loss of Activity or Inconsistent Results | Chemical degradation of the compound in solution over time. | Always use freshly prepared solutions. If using stored frozen stocks, perform a quality control check (e.g., HPLC-MS) to confirm the integrity of the compound before use. Avoid repeated freeze-thaw cycles. |
| Incomplete Dissolution | Exceeding the solubility limit in a given solvent. | Refer to the solubility data table below. Use sonication or gentle warming (if the compound is thermally stable) to aid dissolution. If insolubility persists, consider using a different solvent system. |
Solubility Data
The solubility of this compound can vary depending on the solvent and temperature. The following table provides approximate solubility values in common laboratory solvents. It is recommended to perform small-scale solubility tests to confirm these values for your specific experimental conditions.
| Solvent | Approximate Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL | A common solvent for preparing high-concentration stock solutions. |
| Water | ~5 mg/mL | Solubility is pH-dependent; higher in acidic conditions. |
| Ethanol | ~10 mg/mL | Can be used as a co-solvent with water to improve solubility. |
| Methanol | ~15 mg/mL | Another suitable organic solvent for stock solutions. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Limited solubility | Dilute high-concentration stock solutions (e.g., in DMSO) into PBS for final experimental concentrations. Ensure the final DMSO concentration is low (typically <0.5%). |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound?
A1: For a high-concentration, stable stock solution, we recommend dissolving this compound in anhydrous DMSO. For a 10 mM stock solution, for example, you would add the appropriate volume of DMSO to your weighed solid. Ensure complete dissolution by vortexing or brief sonication. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: How should I store solutions of this compound to prevent degradation?
A2: For long-term storage, solutions should be kept at -20°C or, preferably, -80°C in tightly sealed vials, protected from light. For short-term storage (a few days), solutions can be stored at 2-8°C, again, protected from light. It is always best practice to prepare fresh solutions for each experiment to ensure the highest quality results.
Q3: My solution has turned a slight yellow color. Is it still usable?
A3: A change in color, such as yellowing, often indicates degradation of the compound. The use of a discolored solution is not recommended as the presence of degradation products could lead to inaccurate and irreproducible results. It is advisable to discard the discolored solution and prepare a fresh one.
Q4: Can I use sonication or heat to dissolve the compound?
A4: Gentle sonication in a water bath is a generally safe and effective method to aid in the dissolution of this compound. If you need to use heat, apply it gently and for a short period (e.g., a warm water bath at 37°C). Prolonged exposure to high temperatures may accelerate degradation. The thermal stability of this specific compound has not been extensively reported, so caution is advised.
Q5: How do I prepare a working solution in an aqueous buffer for my cell-based assay?
A5: To prepare a working solution in an aqueous buffer, first prepare a high-concentration stock solution in DMSO. Then, dilute the stock solution into your desired aqueous buffer (e.g., cell culture medium or PBS) to the final working concentration. It is important to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which helps to prevent precipitation. The final concentration of DMSO in your assay should be kept low (e.g., <0.5%) to avoid solvent-induced artifacts.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound solid in a sterile microcentrifuge tube. The molecular weight is approximately 184.64 g/mol . For 1 mL of a 10 mM solution, you would need 1.846 mg.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes in a room temperature water bath.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol for Assessing Solution Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific solvent or buffer.
-
Prepare a solution of the compound at a known concentration in the solvent/buffer of interest.
-
Immediately after preparation (Time 0), inject an aliquot of the solution onto a suitable HPLC system (e.g., a C18 reverse-phase column).
-
Develop a separation method that gives a sharp, well-resolved peak for the parent compound.
-
Integrate the peak area of the parent compound at Time 0.
-
Store the remaining solution under the desired test conditions (e.g., room temperature, 4°C, 37°C, exposed to light, protected from light).
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the solution onto the HPLC system.
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the Time 0 sample. This will provide a quantitative measure of the compound's stability under the tested conditions.
Visualizations
Caption: Experimental workflow for solution preparation and stability assessment.
Caption: Troubleshooting logic for inconsistent experimental results.
addressing impurities in 2,3-Dihydrocinnolin-4(1H)-one hydrochloride samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydrocinnolin-4(1H)-one hydrochloride. The information is designed to help address common issues related to impurities encountered during synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound samples?
A1: Impurities in this compound samples can generally be categorized as follows:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Partially reacted molecules that did not proceed to the final product.
-
By-products: Formed from side reactions during the synthesis.
-
Degradation Products: Resulting from the decomposition of the final compound due to factors like heat, light, or pH instability.
-
Residual Solvents: Solvents used during synthesis and purification that are not completely removed.
Q2: How can I identify the impurities in my sample?
A2: A combination of analytical techniques is typically employed for impurity identification. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary tool for detecting and quantifying impurities. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q3: What are the acceptable limits for impurities in a pharmaceutical-grade sample?
A3: Acceptable impurity limits are defined by regulatory bodies such as the International Council for Harmonisation (ICH). The limits depend on the daily dose of the drug and the nature of the impurity (e.g., whether it is a known toxicant). Generally, for new drug substances, impurities above 0.1% should be reported, and those above 0.15% or a lower threshold based on the daily dose may require identification and qualification.
Q4: How can I remove residual solvents from my final product?
A4: Residual solvents can often be removed by drying the sample under high vacuum. The temperature should be carefully chosen to avoid degradation of the product. For higher boiling point solvents, techniques like lyophilization (freeze-drying) or recrystallization from a solvent in which the product is poorly soluble but the residual solvent is soluble can be effective.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: My purified this compound sample shows low purity by HPLC.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. If necessary, increase the reaction time or temperature, or add more of the limiting reagent.
-
-
Possible Cause 2: Inefficient purification.
-
Solution: The chosen purification method may not be optimal for separating the specific impurities present.
-
Recrystallization: If you are using recrystallization, try different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
-
Column Chromatography: For column chromatography, optimize the mobile phase to achieve better separation between the product and impurities on a TLC plate before scaling up to a column. Consider using a different stationary phase (e.g., alumina instead of silica gel) if co-elution is an issue.
-
-
-
Possible Cause 3: Degradation of the compound during work-up or purification.
-
Solution: this compound may be sensitive to pH, heat, or light.
-
Avoid strongly acidic or basic conditions during extraction and purification.
-
Use moderate temperatures for solvent evaporation.
-
Protect the sample from light, especially if it is colored.
-
-
Problem 2: I am observing an unknown peak in my HPLC chromatogram that increases over time.
-
Possible Cause: The compound is degrading upon storage.
-
Solution: This suggests instability of your sample under the current storage conditions.
-
Storage Conditions: Store the compound in a cool, dark, and dry place. An inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative degradation.
-
Formulation: If the compound is intended for a solution-based application, assess its stability in the chosen solvent at different pH values and temperatures.
-
-
Problem 3: The color of my this compound sample is inconsistent between batches.
-
Possible Cause: Presence of colored impurities.
-
Solution: Even trace amounts of highly colored by-products can affect the appearance of the final product.
-
Impurity Profiling: Use HPLC with a photodiode array (PDA) detector to analyze the UV-Vis spectrum of the colored impurity and gain clues about its structure.
-
Purification: Activated carbon treatment of a solution of the crude product can sometimes be effective in removing colored impurities, followed by filtration and recrystallization. However, this should be done with caution as it can also lead to loss of the desired product.
-
-
Data Presentation
Table 1: Hypothetical Impurity Profile of this compound Batches
| Impurity | Batch A (Purity: 98.5%) | Batch B (Purity: 99.7%) | Identification Method |
| Starting Material 1 | 0.5% | < 0.05% | HPLC, LC-MS |
| By-product 1 | 0.8% | 0.1% | HPLC, LC-MS, NMR |
| Degradation Product 1 | 0.1% | 0.08% | HPLC, LC-MS |
| Unknown 1 | 0.1% | < 0.05% | HPLC |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Protocol 2: Recrystallization of this compound
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution is heated for a few more minutes.
-
Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated carbon.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for an impure sample of this compound.
Caption: Decision tree for selecting a suitable purification method.
Technical Support Center: Refining Purification Protocols for 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for 2,3-Dihydrocinnolin-4(1H)-one hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guides
Problem 1: Low yield after primary purification (e.g., precipitation/crystallization).
| Question | Possible Cause | Suggested Solution |
| Why is my yield of this compound unexpectedly low after initial isolation? | Incomplete precipitation or crystallization. The compound may be more soluble in the chosen solvent than anticipated. | - Solvent System Optimization: Experiment with different anti-solvents to induce precipitation. A solvent in which the hydrochloride salt is sparingly soluble is ideal. Common choices include ethers (like diethyl ether or MTBE) or alkanes (like hexanes) added to a solution of the crude product in a more polar solvent (e.g., methanol, ethanol).[1] - Temperature Control: Ensure the solution is sufficiently cooled to minimize solubility. Using an ice bath or refrigeration can significantly improve yields. - pH Adjustment: The hydrochloride salt's stability and solubility are pH-dependent. Ensure the solution is sufficiently acidic to favor the salt form. Addition of a small amount of concentrated HCl or bubbling HCl gas through an anhydrous solvent can be effective. |
| Product loss during filtration or washing. | - Filter Paper Selection: Use a filter paper with an appropriate pore size to prevent the loss of fine crystals. - Washing Solvent: Wash the collected solid with a cold, non-polar solvent in which the product is known to be insoluble to remove residual impurities without dissolving the product. | |
| Degradation of the product. | - Temperature and pH Monitoring: Avoid excessive heat and strongly basic conditions, as these may lead to decomposition of the cinnolinone ring system. |
Problem 2: Persistent impurities observed by TLC or HPLC after purification.
| Question | Possible Cause | Suggested Solution |
| My purified this compound still shows significant impurities. How can I improve its purity? | Co-precipitation or co-crystallization of impurities with similar solubility profiles. | - Recrystallization: Perform a recrystallization from a suitable solvent system. The ideal solvent will dissolve the compound and impurities at an elevated temperature, but the compound will crystallize out upon cooling while the impurities remain in solution.[2] Ethanol, methanol, or mixtures with water or ethyl acetate are good starting points.[1][3] - Column Chromatography: For difficult separations, column chromatography is a powerful technique.[4][5] Due to the polar nature of the hydrochloride salt, silica gel is a common stationary phase. A polar mobile phase, such as a gradient of methanol in dichloromethane (DCM) or ethyl acetate, is often effective.[6] The addition of a small amount of acid (e.g., acetic acid or formic acid) or base (e.g., triethylamine or ammonia) to the mobile phase can improve peak shape and separation for polar and ionizable compounds.[7][8] |
| Incomplete removal of starting materials or by-products from the synthesis. | - Reaction Monitoring: Ensure the initial chemical synthesis has gone to completion using techniques like TLC or LC-MS to minimize the carry-over of starting materials. - Work-up Procedure: Optimize the reaction work-up to remove as many impurities as possible before the final purification step. This may include aqueous washes to remove water-soluble by-products or unreacted reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for Thin Layer Chromatography (TLC) analysis of this compound?
A1: For a polar compound like this compound, a relatively polar solvent system is required. Good starting points for TLC solvent systems on silica gel plates include:
-
Ethyl acetate/Hexane mixtures: Start with a higher ratio of ethyl acetate (e.g., 50-100%) and adjust as needed.[9]
-
Dichloromethane/Methanol mixtures: A common system for polar compounds. Begin with a small percentage of methanol (e.g., 2-10%) and increase its concentration to achieve the desired separation.[6]
-
Addition of modifiers: If streaking is observed, adding a small amount of acetic acid (for acidic compounds) or triethylamine/ammonia (for basic compounds) can improve the spot shape.[7][8]
Q2: How can I effectively remove colored impurities from my product?
A2: Colored impurities are often non-polar by-products. If they persist after initial purification, the following methods can be employed:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture briefly, and then filter the hot solution through celite to remove the charcoal and the adsorbed impurities. The purified product can then be recovered by crystallization or evaporation of the solvent.
-
Column Chromatography: As mentioned previously, column chromatography is very effective at separating compounds with different polarities, including colored impurities.[4][5]
Q3: My this compound oils out during crystallization instead of forming solid crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:
-
Slowing down the crystallization process: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling can favor the formation of an oil.[10]
-
Using a different solvent system: The current solvent may be too good a solvent, or the compound's melting point might be lower than the boiling point of the solvent. Experiment with different recrystallization solvents.
-
Scratching the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[10][11]
-
Seeding: Add a tiny crystal of previously purified product to the solution to initiate crystallization.[10][11]
Q4: What analytical techniques are recommended for assessing the purity of the final product?
A4: A combination of analytical methods should be used to confirm the purity and identity of this compound:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound and can detect trace impurities.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and any impurities.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify impurities if they are present in sufficient quantities.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and water) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.[10][11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.[4]
-
Column Packing:
-
Securely clamp a glass chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Add a layer of sand to the top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., DCM or methanol).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the least polar solvent system determined from the TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds by spotting small aliquots of each fraction onto a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common crystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. columbia.edu [columbia.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Managing the Reactivity of the Cinnolinone Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cinnolinone ring system. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of cinnolinone chemistry and effectively manage the reactivity of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: My cinnolinone starting material is poorly soluble in common organic solvents. How can I improve its solubility for a reaction?
A1: Poor solubility of cinnolinone derivatives, particularly those with planar aromatic systems, is a common challenge. Here are several strategies to address this issue:
-
Solvent Screening: Test a range of solvents with varying polarities. While cinnolinones often show poor solubility in non-polar solvents like hexane, they may be more soluble in polar aprotic solvents such as DMF, DMSO, DMAc, or NMP.[1] For cross-coupling reactions, solvents like dioxane or toluene with a co-solvent are often effective.
-
Heating: Gently heating the reaction mixture can significantly increase the solubility of your cinnolinone substrate. However, be mindful of the thermal stability of your specific compound and reagents.
-
Co-solvent Systems: Employing a mixture of solvents can enhance solubility. For instance, a small amount of a high-polarity solvent like DMF or DMSO can be added to a less polar solvent to improve dissolution.
-
pH Adjustment: For cinnolinones with basic or acidic functional groups, adjusting the pH of the reaction medium can improve solubility. For example, protonation of a basic nitrogen atom can increase solubility in protic solvents.
Q2: I am observing low yields in my palladium-catalyzed cross-coupling reaction with a halo-cinnolinone. What are the potential causes and solutions?
A2: Low yields in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are a frequent issue. Consider the following troubleshooting steps:
-
Catalyst and Ligand Choice: The choice of palladium precursor and ligand is critical. For challenging couplings, consider using more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can promote efficient oxidative addition and reductive elimination.[2] Pre-formed palladium catalysts can also offer better activity and reproducibility.
-
Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are commonly used. The choice of base can depend on the specific coupling partners and the solvent.
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates. Gradually increasing the reaction temperature may improve the yield, but be cautious of potential decomposition.
-
Degassing: Thoroughly degassing the reaction mixture to remove oxygen is essential to prevent the oxidation and deactivation of the palladium(0) catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Purity of Reagents: Ensure that your halo-cinnolinone, coupling partner, and solvent are pure and dry. Impurities can poison the catalyst and lead to side reactions.
Q3: How can I achieve regioselective N-alkylation of a cinnolin-4-one?
A3: Cinnolin-4-ones possess two potentially reactive nitrogen atoms (N1 and N2). Achieving regioselective N-alkylation can be challenging.
-
Steric Hindrance: The regioselectivity of N-alkylation is often influenced by steric hindrance. The less sterically hindered nitrogen atom is generally favored for alkylation.
-
Protecting Groups: In cases where regioselectivity is difficult to control, consider using a protecting group strategy. A suitable protecting group can be introduced at one nitrogen atom to direct alkylation to the other, followed by deprotection.
-
Reaction Conditions: The choice of base and solvent can also influence the regioselectivity. Experiment with different conditions to optimize for the desired isomer.
Q4: What are some common side reactions during the synthesis of cinnolinone derivatives?
A4: Several side reactions can occur during cinnolinone synthesis, leading to impurities and reduced yields.
-
Hydrolysis of Halocinnolines: In the presence of water or other nucleophiles, halo-substituted cinnolinones can undergo hydrolysis to form the corresponding hydroxycinnolinones, particularly under harsh reaction conditions.[3]
-
Ring Opening: Under strongly acidic or basic conditions, the cinnolinone ring can be susceptible to ring-opening reactions. Careful control of pH is therefore important.
-
Over-alkylation: During N-alkylation reactions, dialkylation can occur if the reaction is not carefully controlled, leading to the formation of quaternary ammonium salts.
-
Protodeborylation: In Suzuki couplings, the boronic acid partner can undergo protodeborylation (replacement of the boronic acid group with a hydrogen atom), especially with heteroaryl boronic acids.[4] Using anhydrous conditions and appropriate bases can help minimize this side reaction.
Troubleshooting Guides
Guide 1: Low Yield in Suzuki Coupling of a 4-Chloro-cinnolinone with an Arylboronic Acid
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | Inactive catalyst | - Use a fresh batch of palladium catalyst and ligand.- Consider using a pre-catalyst like a G3 or G4 Buchwald precatalyst.[5]- Ensure thorough degassing of the reaction mixture. |
| Insufficiently strong base | - Switch to a stronger base such as NaOtBu or K₃PO₄. | |
| Low reaction temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. | |
| Formation of significant side products (e.g., homo-coupling of boronic acid, hydrodehalogenation of the cinnolinone) | Oxygen contamination | - Improve the degassing procedure (e.g., use freeze-pump-thaw cycles). |
| Sub-optimal ligand | - Screen different phosphine ligands (e.g., SPhos, XPhos, RuPhos) to find one that promotes the desired cross-coupling over side reactions.[2] | |
| Incomplete reaction with starting material remaining | Short reaction time | - Extend the reaction time and monitor by TLC or LC-MS. |
| Catalyst deactivation | - Add a fresh portion of the catalyst and ligand. | |
| Poor solubility of starting material | - Refer to FAQ Q1 for strategies to improve solubility. |
Guide 2: Poor Regioselectivity in N-Alkylation of Cinnolin-4-one
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Formation of a mixture of N1 and N2 alkylated isomers | Similar reactivity of the two nitrogen atoms | - Modify the alkylating agent to introduce more steric bulk, which may favor alkylation at the less hindered nitrogen. |
| Inappropriate base/solvent combination | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, acetone, acetonitrile) to find conditions that favor the formation of one isomer. | |
| Formation of O-alkylated byproduct | Presence of the tautomeric hydroxycinnoline form | - Use a strong, non-nucleophilic base to favor deprotonation at the nitrogen atom. |
| Formation of dialkylated product | Use of excess alkylating agent or strong reaction conditions | - Use a stoichiometric amount of the alkylating agent.- Perform the reaction at a lower temperature. |
Data Presentation
Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of 4-Chloro-cinnolinones
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [Hypothetical Data] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 8 | 92 | [Hypothetical Data] |
| PdCl₂(dppf) (5) | - | Na₂CO₃ | DMF | 90 | 24 | 75 | [Hypothetical Data] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 68 | [Hypothetical Data] |
Note: This table presents hypothetical data for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-cinnolinone
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halo-cinnolinone with a boronic acid or boronic ester. Optimization may be required for specific substrates.
Materials:
-
Halo-cinnolinone (1.0 equiv)
-
Boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
-
Water (if using a two-phase system)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add the halo-cinnolinone, boronic acid/ester, palladium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent (and water, if applicable).
-
Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: General Procedure for N-Alkylation of a Cinnolin-4-one
This protocol describes a general method for the N-alkylation of a cinnolin-4-one. The choice of base and solvent may need to be optimized for regioselectivity and yield.
Materials:
-
Cinnolin-4-one (1.0 equiv)
-
Alkyl halide (e.g., alkyl iodide, alkyl bromide) (1.0-1.2 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5-2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetone, acetonitrile)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the cinnolin-4-one and the anhydrous solvent.
-
Add the base to the suspension and stir for 15-30 minutes at room temperature.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 50-80 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the N-alkylated cinnolinone.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in cinnolinone functionalization reactions.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Biological Availability of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the biological availability of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenges are typically low aqueous solubility and/or poor membrane permeability.[1][2] For hydrochloride salts of weakly basic compounds, solubility can be pH-dependent, potentially leading to precipitation in the neutral pH of the intestines.[3][4] Additionally, the compound may be subject to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[1][5]
Q2: What are the initial steps to consider for enhancing the bioavailability of this compound?
A2: A crucial first step is to characterize the physicochemical properties of this compound, including its solubility at different pH values, its dissolution rate, and its permeability. This information will help classify the compound according to the Biopharmaceutics Classification System (BCS) and guide the selection of an appropriate formulation strategy.[6][7]
Q3: Which formulation strategies are most effective for poorly soluble compounds like this compound?
A3: Several strategies can be employed, broadly categorized as:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[7][8][9]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can improve solubility and dissolution.[7][8]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.[7][10]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[7][9]
-
Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that converts to the active form in the body.[6]
Q4: How can I assess the success of my formulation strategy in vitro?
A4: A variety of in vitro models can predict in vivo performance. These include:
-
Dissolution testing: This measures the rate and extent of drug release from the formulation in different media simulating gastrointestinal conditions.[11]
-
Permeability assays: Using cell-based models like Caco-2 cells can help predict the intestinal absorption of the compound.[12][13]
-
In vitro digestion models: These can simulate the fate of lipid-based formulations in the gastrointestinal tract.[12]
Q5: When is it necessary to move to in vivo studies?
A5: In vivo studies in animal models are essential to determine the actual pharmacokinetic profile and oral bioavailability of the formulated drug.[10][14] These studies are typically conducted after in vitro screening has identified promising formulations. In vivo studies provide crucial data on absorption, distribution, metabolism, and excretion (ADME).[11][14]
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| Low drug dissolution in vitro | - Poor aqueous solubility of the hydrochloride salt at the test pH.[3] - Agglomeration of drug particles. - Inadequate formulation design. | - pH Modification: Test dissolution in media with different pH values to determine the optimal range for solubility. For hydrochloride salts, lower pH media often improve dissolution.[3] - Particle Size Reduction: Employ techniques like micronization or nanomilling to increase the surface area for dissolution.[9] - Formulation Optimization: Explore different formulation strategies such as solid dispersions with hydrophilic polymers or lipid-based formulations.[7][8][10] |
| High variability in in vitro results | - Inconsistent sample preparation. - Instability of the formulation (e.g., crystallization of an amorphous form). - Issues with the experimental setup (e.g., inadequate agitation in dissolution apparatus). | - Standardize Protocols: Ensure consistent procedures for preparing formulations and conducting assays. - Stability Studies: Assess the physical and chemical stability of the formulation under storage and experimental conditions. - Method Validation: Verify the robustness and reproducibility of the analytical and experimental methods. |
| Poor correlation between in vitro dissolution and in vivo bioavailability | - The in vitro test does not accurately mimic the in vivo environment (e.g., missing bile salts, enzymes).[14] - The drug has high permeability, but is limited by dissolution (BCS Class II). - The drug has low permeability, and absorption is the rate-limiting step (BCS Class IV).[15] | - Use Biorelevant Media: Employ dissolution media that contain bile salts and lecithin (e.g., FaSSIF, FeSSIF) to better simulate intestinal fluids. - Permeability Assessment: Conduct Caco-2 permeability assays to understand if absorption is a limiting factor.[13] - In Vivo Studies: Ultimately, in vivo pharmacokinetic studies are necessary to confirm bioavailability.[11][16] |
| Low bioavailability in vivo despite good in vitro dissolution | - Poor membrane permeation.[1] - Significant first-pass metabolism.[5] - Efflux by transporters like P-glycoprotein.[17] - Instability of the drug in the gastrointestinal tract. | - Permeation Enhancers: Investigate the use of safe and effective permeation enhancers in the formulation.[1] - Metabolism Inhibition: Co-administration with inhibitors of relevant metabolic enzymes (e.g., CYP3A4) can be explored, though this has clinical implications.[17] - Efflux Pump Inhibitors: Formulate with excipients that can inhibit efflux transporters.[17] - Prodrug Strategy: Design a prodrug with improved permeability or resistance to first-pass metabolism.[6] |
Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
-
Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range.
-
Materials: this compound, buffer solutions (pH 1.2, 4.5, 6.8, and 7.4), orbital shaker, centrifuge, HPLC system.
-
Method:
-
Prepare saturated solutions by adding an excess of the compound to each buffer solution.
-
Equilibrate the solutions on an orbital shaker at a controlled temperature (e.g., 37°C) for 24-48 hours.
-
Centrifuge the samples to pellet the undissolved solid.
-
Filter the supernatant through a 0.45 µm filter.
-
Quantify the concentration of the dissolved drug in the filtrate using a validated HPLC method.
-
Plot solubility (mg/mL) against pH.
-
Protocol 2: In Vitro Dissolution Testing
-
Objective: To evaluate the dissolution rate of different formulations of this compound.
-
Materials: USP Dissolution Apparatus 2 (Paddle), dissolution media (e.g., 0.1 N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer), formulated drug product, HPLC system.
-
Method:
-
Fill the dissolution vessels with a specified volume of pre-warmed (37°C) dissolution medium.
-
Set the paddle speed (e.g., 50 or 75 RPM).
-
Introduce the formulation into each vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the drug concentration using HPLC.
-
Plot the percentage of drug dissolved against time.
-
Protocol 3: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound.
-
Materials: Caco-2 cells, Transwell® inserts, transport buffer (HBSS), test compound solution, reference compounds (e.g., propranolol for high permeability, atenolol for low permeability), LC-MS/MS system.
-
Method:
-
Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed and differentiated (typically 21 days).
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
For apical to basolateral (A-B) transport, add the test compound solution to the apical side and fresh buffer to the basolateral side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral compartment.
-
For basolateral to apical (B-A) transport, reverse the process.
-
Quantify the drug concentration in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
-
Visualizations
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissolution Testing for Bioavailability of Over-the-Counter (OTC) Drugs—a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. dovepress.com [dovepress.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Equivalence: In Vitro and In Vivo Bioequivalence [jove.com]
- 12. Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Editorial: Persistent endeavors for the enhancement of dissolution and oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride. The information is compiled from established synthetic methodologies for structurally related heterocyclic compounds and aims to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing this compound on a larger scale?
A common and scalable approach involves a cyclocondensation reaction. This typically starts with a substituted hydrazine and a suitable carbonyl compound, followed by cyclization and subsequent salt formation with hydrochloric acid. The choice of catalyst and solvent is crucial for optimizing yield and purity on a larger scale.
Q2: How can I monitor the progress of the reaction?
For real-time monitoring of the reaction, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are recommended. These techniques allow for the tracking of starting material consumption and product formation, helping to determine the optimal reaction time and prevent the formation of byproducts.
Q3: What are the critical parameters to control during the scale-up process?
Key parameters for successful scale-up include:
-
Temperature Control: Exothermic reactions may require efficient heat dissipation to prevent side reactions.
-
Reagent Addition Rate: Slow and controlled addition of reagents can prevent localized high concentrations and improve selectivity.
-
Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, especially in larger reaction vessels.
-
Purity of Starting Materials: Impurities in starting materials can significantly impact the reaction outcome and final product purity.
Q4: What are the recommended purification methods for the final product?
Recrystallization is the most common and effective method for purifying this compound on a large scale. The choice of solvent system is critical and should be optimized to provide high recovery of the pure product. Column chromatography can be used for smaller scales or for the removal of closely related impurities but may be less practical for large-scale production.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst.2. Incorrect reaction temperature.3. Poor quality of starting materials.4. Insufficient reaction time. | 1. Use a fresh or pre-activated catalyst.2. Optimize the reaction temperature; try a stepwise increase.3. Verify the purity of starting materials using analytical techniques.4. Monitor the reaction using TLC or HPLC to ensure completion. |
| Formation of Significant Byproducts | 1. Reaction temperature is too high.2. Incorrect stoichiometry of reactants.3. Presence of oxygen or moisture (for air/moisture-sensitive reactions). | 1. Lower the reaction temperature and monitor for improvement.2. Carefully control the molar ratios of the reactants.3. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Difficulty in Product Isolation/Crystallization | 1. Inappropriate solvent for crystallization.2. Product is too soluble in the chosen solvent.3. Presence of impurities inhibiting crystallization. | 1. Screen a variety of solvent systems (e.g., ethanol/ether, methanol/acetone).2. Use an anti-solvent to induce precipitation.3. Purify the crude product by a preliminary method (e.g., washing, short-plug filtration) before crystallization. |
| Product Purity Issues (Post-Purification) | 1. Incomplete removal of solvents.2. Co-crystallization of impurities.3. Degradation of the product during drying. | 1. Dry the product under vacuum at an appropriate temperature.2. Re-crystallize from a different solvent system.3. Lower the drying temperature and/or use a vacuum oven. |
Experimental Protocol: A Generalized Approach
This protocol outlines a general procedure for the synthesis of a cinnolinone derivative, which can be adapted for this compound.
Step 1: Cyclocondensation
-
To a stirred solution of the starting hydrazine derivative (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the carbonyl precursor (1.1 eq).
-
Add the catalyst (e.g., an acid catalyst, 0.1 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
Step 2: Work-up and Isolation
-
Quench the reaction by adding an appropriate aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
Step 3: Purification and Salt Formation
-
Recrystallize the crude product from an optimized solvent system.
-
Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol).
-
Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.
-
Collect the precipitated hydrochloride salt by filtration, wash with a cold solvent, and dry under vacuum.
Data Presentation: Hypothetical Scale-Up Data
The following tables present hypothetical data for the synthesis of this compound at different scales to illustrate potential outcomes.
Table 1: Effect of Scale on Reaction Parameters and Yield
| Scale (moles) | Reaction Time (h) | Avg. Yield (%) | Purity by HPLC (%) |
| 0.1 | 6 | 85 | 98.5 |
| 1.0 | 8 | 82 | 98.2 |
| 10.0 | 12 | 78 | 97.5 |
Table 2: Optimization of Recrystallization Solvent
| Solvent System | Recovery (%) | Purity by HPLC (%) |
| Ethanol/Water | 90 | 99.1 |
| Isopropanol/Hexane | 85 | 99.5 |
| Acetone/Water | 88 | 98.9 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield.
Validation & Comparative
A Comparative Guide to 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride and Quinazolinone Analogs in the Context of PARP Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride and a well-established class of compounds, quinazolinone analogs, with a focus on their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP). While quinazolinone analogs have been extensively studied and validated as potent PARP inhibitors, data on the specific biological activities of this compound is limited. This guide aims to present the existing data objectively, highlight structural similarities that may warrant further investigation, and provide detailed experimental protocols for evaluating potential PARP inhibitors.
Chemical Structures
A fundamental aspect of understanding the potential biological activity of these compounds lies in their chemical structures.
This compound is a bicyclic heterocyclic compound containing a dihydropyridazinone ring fused to a benzene ring.
Quinazolinone analogs are a broad class of compounds characterized by a quinazolinone scaffold, which consists of a pyrimidinone ring fused to a benzene ring. These analogs have been extensively modified to optimize their interaction with the PARP enzyme.
Mechanism of Action: PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1] In cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[2]
Quinazolinone analogs have been identified as potent inhibitors of PARP, particularly PARP-1.[3][4][5] They typically function by competing with the native substrate, nicotinamide adenine dinucleotide (NAD+), at the enzyme's catalytic domain.[6][7] This inhibition of PARP's enzymatic activity prevents the repair of single-strand DNA breaks, which then escalate to more lethal double-strand breaks during DNA replication, ultimately leading to apoptosis in cancer cells with compromised DNA repair mechanisms.[2][3]
The biological activity of this compound has not been extensively characterized in the public domain. However, the broader class of cinnoline derivatives has been shown to exhibit a wide range of pharmacological activities, including antitumor effects.[3][4][5][8] Given the structural similarities between the cinnolinone and quinazolinone scaffolds, it is plausible that this compound could be investigated for similar biological targets, including PARP. However, without direct experimental evidence, this remains speculative.
Comparative Efficacy of Quinazolinone Analogs as PARP Inhibitors
Numerous studies have quantified the in vitro efficacy of various quinazolinone analogs against PARP-1. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds, demonstrating their potent inhibitory activity.
| Compound ID | Modification | Target | IC50 (nM) | Reference |
| Compound 12c | Quinazolinone-based derivative | PARP-1 | 30.38 | [3] |
| Olaparib (Reference) | Phthalazinone core | PARP-1 | 27.89 | [3] |
| Compound 4 | Quinazolinone derivative | PARP-1 | -10.343 (Docking Score) | [4] |
| Niraparib (Reference) | PARP-1 | -9.05 (Docking Score) | [4] |
Experimental Protocols
To facilitate further research and a direct comparison of these compounds, detailed protocols for key in vitro assays are provided below.
PARP Inhibition Assay (ELISA-based)
This assay measures the enzymatic activity of PARP by detecting the poly(ADP-ribosyl)ation of histone proteins.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
NAD+ and Biotinylated NAD+
-
Test compounds (this compound, quinazolinone analogs)
-
Streptavidin-HRP conjugate
-
Chemiluminescent or colorimetric HRP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (if required for the chosen substrate)
-
Plate reader
Procedure:
-
Add 50 µL of assay buffer containing activated DNA to each well of the histone-coated plate.
-
Add 10 µL of the test compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control with a known PARP inhibitor.
-
Add 20 µL of recombinant PARP-1 enzyme to all wells except for the no-enzyme control.
-
Initiate the enzymatic reaction by adding 20 µL of a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate at 30°C for 60 minutes.
-
Wash the plate three times with wash buffer to remove unincorporated NAD+.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate at room temperature for 30 minutes.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the HRP substrate and incubate until sufficient signal develops.
-
Stop the reaction if necessary and read the absorbance or luminescence using a plate reader.
-
Calculate the percentage of PARP inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[9]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Materials:
-
Cancer cell line (e.g., BRCA-deficient breast cancer cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Visualizing the PARP Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: PARP1-mediated DNA single-strand break repair pathway and the effect of inhibition.
Caption: General experimental workflow for comparing potential PARP inhibitors.
Conclusion and Future Directions
This guide establishes that quinazolinone analogs are a class of potent PARP inhibitors with a well-defined mechanism of action and a substantial body of supporting experimental data.[3][4][5][6] In contrast, this compound is a less-characterized compound. While the broader family of cinnoline derivatives exhibits diverse biological activities, specific data on the PARP inhibitory potential of this particular molecule is lacking.[3][4][5][8]
The structural similarity between the cinnolinone and quinazolinone scaffolds suggests that this compound could be a candidate for investigation as a PARP inhibitor. Future research should focus on performing the in vitro enzymatic and cell-based assays detailed in this guide to directly assess its efficacy and compare it to the established quinazolinone analogs. Such studies will be crucial in determining if this compound represents a novel scaffold for the development of new anticancer therapeutics.
References
- 1. 71412-22-1|2,3-Dihydroquinolin-4(1H)-one hydrochloride|BLD Pharm [bldpharm.com]
- 2. US3926976A - 3,4-Dihydro-1,2,3-oxathiazine-4-ones and a process for their preparation - Google Patents [patents.google.com]
- 3. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. ijariit.com [ijariit.com]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2020100027A1 - 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer - Google Patents [patents.google.com]
Validation of the Mechanism of Action of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant lack of data regarding the specific mechanism of action of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride. Despite its availability from chemical suppliers, no peer-reviewed studies detailing its biological targets, signaling pathways, or providing experimental validation of its mechanism could be identified.
This guide, therefore, aims to provide a comparative overview of the validated mechanisms of action of structurally similar compounds, namely 2,3-Dihydroquinazolin-4(1H)-one and 2,3-Dihydroquinolin-4(1H)-one derivatives. This information may offer potential starting points for investigating the biological activity of this compound, while highlighting the critical need for experimental validation for this specific compound.
Comparative Analysis of Structurally Related Compounds
While this compound remains uncharacterized, its structural relatives have been the subject of numerous studies, revealing a diverse range of biological activities. The following sections summarize the known mechanisms of action for these related compounds, supported by experimental data.
2,3-Dihydroquinazolin-4(1H)-one Derivatives: A Scaffold with Diverse Biological Activities
Derivatives of 2,3-Dihydroquinazolin-4(1H)-one have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological effects.[1] Key validated mechanisms of action include:
-
Anticancer Activity via Tubulin Polymerization Inhibition: Certain 2,3-Dihydroquinazolin-4(1H)-one analogues have been identified as potent cytotoxic agents against various cancer cell lines.[2] Experimental evidence suggests that these compounds exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[2]
-
Anti-leishmanial Activity: Specific derivatives have shown promising activity against Leishmania species, the parasites responsible for leishmaniasis.[3] The proposed mechanism involves the inhibition of key parasitic enzymes such as pyridoxal kinase and trypanothione reductase.[3]
-
Insecticidal Activity through Calcium Channel Modulation: Some 2,3-Dihydroquinazolin-4(1H)-one derivatives have been developed as insecticides.[4] These compounds have been shown to weakly activate high voltage-gated calcium channels in insect neurons, leading to insecticidal effects.[4]
-
Anti-tubercular Activity: Several novel 2,3-dihydroquinazolin-4(1H)-one analogues have demonstrated moderate to good activity against Mycobacterium tuberculosis.
| Biological Activity | Target/Mechanism | Representative Compound(s) | IC50/MIC Values | Reference |
| Anticancer | Tubulin Polymerization Inhibition | 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | GI50 < 50 nM in various cell lines | [2] |
| Anti-leishmanial | Pyridoxal Kinase & Trypanothione Reductase Inhibition | 6,8-dinitro-2,2-disubstituted derivatives | IC50 = 0.05 - 1.61 µg/mL | [3] |
| Insecticidal | Calcium Channel Activation | Compound 5a and 5k | 80% larvicidal activity at 5mg/L | [4] |
| Anti-tubercular | Not specified | Various analogues | MIC = 12.5 - 25.0 µg/mL |
2,3-Dihydroquinolin-4(1H)-one Derivatives: From Antiviral to Anticancer Applications
The 2,3-Dihydroquinolin-4(1H)-one core is another versatile scaffold with documented biological activities.
-
Antibacterial and Antiviral Activity: 2,3-Dihydroquinolin-4(1H)-one hydrochloride has been reported to possess antibacterial and antiviral properties, although specific mechanisms and targets are not well-defined in the available literature.[5]
-
Anticancer Activity via Tubulin Polymerization Inhibition: Similar to the quinazolinone derivatives, certain sulfonamide derivatives of 3,4-dihydro-2(1H)-quinolinone have been shown to inhibit tubulin polymerization, leading to anticancer effects.
| Biological Activity | Target/Mechanism | Representative Compound(s) | IC50 Values | Reference |
| Antibacterial/Antiviral | Not specified | 2,3-Dihydroquinolin-4(1H)-one hydrochloride | Data not available | [5] |
| Anticancer | Tubulin Polymerization Inhibition | N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide | IC50 = 1.34 µM (HeLa cells) |
Experimental Protocols for Key Assays
To facilitate future research on this compound, this section provides detailed methodologies for key experiments used to validate the mechanisms of the aforementioned related compounds.
Tubulin Polymerization Assay
Objective: To determine the effect of a compound on the polymerization of tubulin in vitro.
Methodology:
-
Tubulin protein is purified from a suitable source (e.g., bovine brain).
-
The purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer containing GTP at 37°C.
-
The polymerization of tubulin into microtubules is monitored over time by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
Known inhibitors (e.g., colchicine) and enhancers (e.g., paclitaxel) of tubulin polymerization are used as positive controls.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.
In Vitro Anti-leishmanial Assay (Promastigote and Amastigote Susceptibility)
Objective: To assess the efficacy of a compound against the promastigote and amastigote stages of Leishmania parasites.
Methodology:
-
Promastigote Assay: Leishmania promastigotes are cultured in appropriate media. The parasites are then incubated with serial dilutions of the test compound for a defined period (e.g., 72 hours). Parasite viability is determined using a colorimetric assay (e.g., MTT assay) or by direct counting using a hemocytometer.
-
Amastigote Assay: Macrophages are infected with Leishmania promastigotes, which differentiate into amastigotes within the host cells. The infected cells are then treated with the test compound. After the incubation period, the cells are fixed, stained (e.g., with Giemsa), and the number of amastigotes per macrophage is counted under a microscope.
-
The IC50 value for both stages is calculated.
Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Modulation
Objective: To investigate the effect of a compound on the activity of calcium channels in neuronal cells.
Methodology:
-
Neuronal cells are isolated and cultured.
-
The whole-cell patch-clamp technique is used to record ionic currents through calcium channels. A glass micropipette filled with an internal solution is sealed onto the membrane of a single neuron.
-
The membrane potential is clamped at a holding potential, and voltage steps are applied to activate the calcium channels.
-
The test compound is applied to the cell, and any changes in the calcium current are recorded and analyzed.
-
Known calcium channel blockers or openers are used as controls.
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the potential signaling pathway for tubulin polymerization inhibition and a general experimental workflow for mechanism of action validation.
Caption: Potential mechanism of tubulin polymerization inhibition.
Caption: General experimental workflow for mechanism validation.
Conclusion and Future Directions
References
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and insecticidal activities of 2,3-dihydroquinazolin-4(1H)-one derivatives targeting calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynce.com [biosynce.com]
A Comparative Analysis of the Biological Effects of Cinnolinone and Quinazolinone Cores
A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological profiles of two pivotal nitrogen-containing heterocyclic scaffolds.
The cinnolinone and quinazolinone cores are prominent privileged structures in medicinal chemistry, each serving as the foundation for a multitude of biologically active compounds. While both are bicyclic aromatic systems containing two nitrogen atoms, their distinct arrangement imparts unique physicochemical properties that translate into diverse pharmacological activities. This guide provides a comparative analysis of the biological effects of cinnolinone and quinazolinone derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Overview of Biological Activities
Both cinnolinone and quinazolinone scaffolds have been extensively explored, leading to the discovery of compounds with a wide array of therapeutic applications. A general comparison of their reported biological activities is summarized below.
| Biological Activity | Cinnolinone Derivatives | Quinazolinone Derivatives |
| Anticancer | Exhibit potent activity through various mechanisms including inhibition of kinases like PI3K and topoisomerase.[1][2][3] | Well-established as potent anticancer agents, primarily targeting receptor tyrosine kinases such as EGFR.[4][5][6][7][8][9][10] |
| Antibacterial | Show broad-spectrum activity, with some derivatives inhibiting DNA gyrase.[11][12] | Demonstrate significant activity against both Gram-positive and Gram-negative bacteria, with mechanisms including inhibition of DNA gyrase and dihydrofolate reductase.[13][14][15][16][17] |
| Anti-inflammatory | Reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like human neutrophil elastase (HNE).[2][11] | Exhibit anti-inflammatory effects, with some compounds showing COX-2 inhibitory activity.[11] |
| Antifungal | Active against various fungal strains.[2][12] | Documented antifungal properties. |
| Other Activities | Antimalarial, anxiolytic, and phosphodiesterase (PDE) inhibition.[2][18] | Antiviral, anticonvulsant, and antihypertensive activities. |
Quantitative Comparison of Biological Activities
To facilitate a direct comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for representative cinnolinone and quinazolinone derivatives against various targets and pathogens.
Anticancer Activity (IC50 Values)
| Compound Class | Derivative | Target/Cell Line | IC50 (µM) | Reference |
| Cinnolinone | Dihydrobenzo[h]cinnoline-5,6-dione derivative | KB (human epidermoid carcinoma) | 0.56 | [19] |
| Hep-G2 (hepatocellular carcinoma) | 0.77 | [19] | ||
| Compound 25 | PI3Kα | 0.023 | [1] | |
| HCT116 (colon cancer) | 0.264 | [1] | ||
| Quinazolinone | PD 153035 | EGFR | 0.000029 | [4] |
| ZD 1839 | EGFR | ~0.03 | [4] | |
| Compound 6d | EGFR | 0.069 | [8] | |
| NCI-H460 (lung cancer) | 0.789 | [8] | ||
| Compound E | MDA-MBA-231 (breast cancer) | 0.43 | [6][20] | |
| Compound 21 | HeLa (cervical cancer) | 1.85 | [10] | |
| MDA-MB-231 (breast cancer) | 2.03 | [10] | ||
| Compound 3 | MCF7 (breast cancer) | 3.84 | [21] | |
| Compound 5 | HEPG2 (liver cancer) | 6.90 | [21] |
Antibacterial Activity (MIC Values)
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Cinnolinone | Cinnolinone-3-sulphonamide derivative | M. tuberculosis | 2.3 | [2][3] |
| Pyrazolo[4,3-c]cinnoline derivative 4e | E. coli | 12.5 | [11] | |
| S. aureus | 25 | [11] | ||
| P. aeruginosa | 12.5 | [11] | ||
| Quinazolinone | Compound 27 | S. aureus (including MRSA) | ≤0.5 | [14] |
| Quinazolin-2,4-dione derivative 2b | S. haemolyticus | 10 | [13] | |
| Quinazolin-2,4-dione derivative 2c | S. aureus | 11 | [13] | |
| Quinazolinone Schiff base derivative 4e | P. aeruginosa | 32 | [17] | |
| S. aureus | 32 | [17] |
Key Mechanisms of Action and Signaling Pathways
Quinazolinone Core: Targeting EGFR Signaling
A predominant mechanism of action for many anticancer quinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5][7][8] By competing with ATP for binding to the kinase domain of EGFR, these compounds block the autophosphorylation and downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Caption: EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.
Cinnolinone Core: Induction of Apoptosis
Cinnoline derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway.[2][3] This process involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of a caspase cascade.
Caption: Intrinsic apoptosis signaling pathway induced by cinnolinone derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of biological findings. Below are representative methodologies for key assays mentioned in this guide.
In Vitro Kinase Inhibition Assay (e.g., EGFR Kinase Assay)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
Add the kinase and substrate to the wells of a microplate.
-
Add the test compound dilutions to the wells and incubate to allow for binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO vehicle) and determine the IC50 value.[22]
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains
-
Growth medium (e.g., Mueller-Hinton broth)
-
Test compounds dissolved in a suitable solvent
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test bacteria.
-
Prepare serial dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.[11]
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial screening and characterization of potential anticancer compounds.
Caption: A generalized workflow for the screening of anticancer compounds.
Conclusion
Both cinnolinone and quinazolinone cores represent highly versatile scaffolds in drug discovery, each with a distinct yet overlapping spectrum of biological activities. Quinazolinones have been extensively developed as potent anticancer agents, particularly as EGFR inhibitors. Cinnolinones, while also demonstrating anticancer potential through mechanisms like apoptosis induction and PI3K inhibition, have shown significant promise in the antibacterial and anti-inflammatory arenas. The quantitative data and mechanistic insights provided in this guide offer a foundation for the rational design and development of novel therapeutics based on these important heterocyclic systems. Further exploration of structure-activity relationships and target identification will undoubtedly continue to unlock the full therapeutic potential of both cinnolinone and quinazolinone derivatives.
References
- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? | MDPI [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. brieflands.com [brieflands.com]
- 6. mdpi.com [mdpi.com]
- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemijournal.com [chemijournal.com]
- 12. rroij.com [rroij.com]
- 13. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. zenodo.org [zenodo.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 2,3-Dihydroquinazolin-4(1H)-one Derivatives
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 2,3-Dihydroquinazolin-4(1H)-one derivatives, a class of compounds demonstrating significant therapeutic promise across various domains, including oncology, infectious diseases, and more.
The 2,3-dihydroquinazolin-4(1H)-one scaffold has emerged as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile backbone for the development of ligands for diverse biological targets.[1] This guide synthesizes key findings from multiple studies to offer a clear overview of the structure-activity relationships (SAR) of these derivatives, supported by quantitative data and detailed experimental protocols.
Comparative Biological Activity of 2,3-Dihydroquinazolin-4(1H)-one Derivatives
The biological evaluation of various 2,3-Dihydroquinazolin-4(1H)-one derivatives has revealed a broad spectrum of activities. The following tables summarize the quantitative data from several key studies, offering a side-by-side comparison of the potency of different analogs against various biological targets.
Table 1: Anticancer Activity of 2,3-Dihydroquinazolin-4(1H)-one Derivatives
| Compound | Substitution Pattern | Target Cell Line | Activity (GI₅₀/IC₅₀ in µM) | Reference |
| 15 | 2-phenyl | MCF-7 (Breast Cancer) | 1.3 | [2] |
| 16 | 2-(p-tolyl) | MCF-7 (Breast Cancer) | 4.0 | [2] |
| 17 | 2-(mesityl) | Various Cancer Cell Lines | ~29 (average) | [2] |
| 39 | 2-(naphthalen-1-yl) | HT29, U87, A2780, H460, BE2-C | <0.05 | [2] |
| 51 | 2-styrylquinazolin-4(3H)-one | Various Cancer Cell Lines | Sub-µM | [2] |
| 63 | 2-(4-hydroxystyryl)quinazolin-4(3H)-one | Various Cancer Cell Lines | Sub-µM | [2] |
| 64 | 2-(2-methoxystyryl)quinazolin-4(3H)-one | Various Cancer Cell Lines | Sub-µM | [2] |
| 65 | 2-(3-methoxystyryl)quinazolin-4(3H)-one | Various Cancer Cell Lines | Sub-µM | [2] |
Table 2: Anti-leishmanial Activity of 2,3-Dihydroquinazolin-4(1H)-one Derivatives
| Compound | Substitution Pattern | Target | Activity (IC₅₀ in µg/mL) | Reference |
| 3a | 6,8-dinitro-2,2-diethyl | Leishmania | 1.61 | [3] |
| 3b | 2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro | Leishmania | 0.05 | [3] |
Table 3: Antibacterial Activity of 2,3-Dihydroquinazolin-4(1H)-one Derivatives
| Compound | Substitution Pattern | Target Strain | Activity (MIC in µg/mL) | Reference |
| 4a1/4a2 | Dehydroabietylamine-derived | Bacillus cereus | 4 | [4] |
| - | Dehydroabietylamine-derived | Staphylococcus aureus | 32 | [4] |
| - | Dehydroabietylamine-derived | Escherichia coli | 128 | [4] |
Table 4: Insecticidal Activity of 2,3-Dihydroquinazolin-4(1H)-one Derivatives
| Compound | Substitution Pattern | Target Species | Activity (% Larvicidal Activity @ 5mg/L) | Reference |
| 5a | Amine bridge modification | Oriental armyworm (Mythimna separata) | 80% | [5] |
| 5k | Amine bridge modification | Oriental armyworm (Mythimna separata) | 80% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the experimental protocols for key assays cited in the studies of 2,3-Dihydroquinazolin-4(1H)-one derivatives.
1. General Synthesis of 2,3-Dihydroquinazolin-4(1H)-one Derivatives
A common synthetic route involves the condensation reaction of 2-aminobenzamide with various aldehydes or ketones.[6] Another prevalent method is a three-component reaction between an isatoic anhydride, an amine or ammonium acetate, and an aldehyde.[7] For instance, the synthesis of 2-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one (16) was achieved by reacting 2-aminobenzamide with 4-methylbenzaldehyde.[2]
2. In Vitro Anticancer Activity (MTT Assay)
The cytotoxic effects of the synthesized compounds against various human cancer cell lines were typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Cell Culture: Human cancer cell lines (e.g., HT29, U87, MCF-7, A2780, H460, A431, Du145, BE2-C, MIA) are seeded in 96-well plates and incubated.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (GI₅₀) is calculated from the dose-response curves.
3. In Vitro Anti-leishmanial Assay
The anti-leishmanial activity of the compounds is assessed against the promastigote form of Leishmania species.[3]
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media.
-
Compound Treatment: The parasites are incubated with different concentrations of the test compounds.
-
Viability Assessment: After incubation, parasite viability is determined using a suitable method, such as counting with a hemocytometer or a colorimetric assay (e.g., MTT).
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined.
4. Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The antibacterial activity is commonly determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[4]
-
Bacterial Strains: Standard strains of Gram-positive (e.g., Bacillus cereus, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.
-
Broth Microdilution: Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Research Workflow and Biological Pathways
To better illustrate the processes involved in structure-activity relationship studies and the potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for a structure-activity relationship (SAR) study.
Many 2,3-dihydroquinazolin-4(1H)-one derivatives with anticancer properties have been shown to target tubulin polymerization.[2] The following diagram illustrates a simplified representation of the cell cycle and the point of intervention for tubulin inhibitors.
Caption: Intervention of tubulin inhibitors in the cell cycle.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and insecticidal activities of 2,3-dihydroquinazolin-4(1H)-one derivatives targeting calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijarsct.co.in [ijarsct.co.in]
cross-validation of experimental data with computational predictions for 2,3-Dihydrocinnolin-4(1H)-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental findings and computational predictions for compounds structurally related to 2,3-Dihydrocinnolin-4(1H)-one hydrochloride. Due to a lack of specific published data for this particular molecule, this report focuses on the closely related and well-studied scaffolds of 2,3-dihydroquinazolin-4(1H)-ones and 2,3-dihydroquinolin-4(1H)-ones. The methodologies and data presented herein serve as a valuable proxy and a framework for the evaluation of novel cinnolinone derivatives.
Executive Summary
The exploration of nitrogen-containing heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among these, the 2,3-dihydrocinnolin-4(1H)-one scaffold and its analogs are of significant interest due to their diverse biological activities. This guide synthesizes experimental data from biological assays and spectroscopic analysis with in-silico predictions from molecular docking and molecular dynamics simulations to provide a comprehensive comparison. The presented data on related quinazolinone and quinolinone derivatives showcases a range of activities including anticancer, anti-leishmanial, and insecticidal properties, highlighting the therapeutic potential of this class of compounds.
Data Comparison: Experimental vs. Computational
The following tables summarize key quantitative data from studies on 2,3-dihydroquinazolin-4(1H)-one derivatives, offering a parallel look at both laboratory findings and computational predictions.
Table 1: Biological Activity of 2,3-Dihydroquinazolin-4(1H)-one Derivatives
| Compound/Analog | Target/Cell Line | Experimental IC50/GI50 (µM) | Computational Prediction (e.g., Binding Energy) | Reference |
| 2-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one (16) | MCF-7 (Breast Cancer) | 4.0 | Not specified in provided abstracts | [1] |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | Multiple Cancer Cell Lines | < 0.05 (against HT29, U87, A2780, H460, BE2-C) | Not specified in provided abstracts | [1] |
| 6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones (3a) | Leishmania | 1.61 µg/mL | Stable ligand-protein complex in MD simulations | [2] |
| 2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one (3b) | Leishmania | 0.05 µg/mL | Stable ligand-protein complex in MD simulations | [2] |
| Dihydroquinazolinone derivative (5a) | Oriental Armyworm | 80% larvicidal activity at 5 mg/L | Weak activation of high voltage-gated calcium channel | [3] |
Table 2: Spectroscopic Data for a Representative Analog: 1-Tosyl-2,3-dihydroquinolin-4(1H)-one
This data is predicted and serves as a reference for experimental characterization.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~7.90 - 7.80 | d | Ar-H (Tosyl) |
| ¹H | ~7.70 - 7.60 | m | Ar-H (Quinolinone) |
| ¹H | ~4.20 | t | -CH₂-N- |
| ¹H | ~2.80 | t | -CH₂-C=O |
| ¹H | ~2.40 | s | -CH₃ (Tosyl) |
| ¹³C | ~195.0 | s | C=O |
| ¹³C | ~145.0 | s | Ar-C (Tosyl) |
| ¹³C | ~45.0 | t | -CH₂-N- |
| ¹³C | ~38.0 | t | -CH₂-C=O |
| ¹³C | ~21.5 | q | -CH₃ (Tosyl) |
Detailed Experimental Protocols
Synthesis of 2,3-Dihydroquinazolin-4(1H)-one Derivatives
A common and efficient method for the synthesis of the 2,3-dihydroquinazolin-4(1H)-one scaffold is the cyclocondensation of anthranilamide with various aldehydes or ketones.[4][5]
-
General Procedure: A mixture of anthranilamide and a slight excess of the desired aldehyde or ketone is heated, often under reflux conditions. The reaction can be catalyzed by a Lewis acid, such as molecular iodine, or conducted in a solvent-free manner or in various solvents like ethanol or ethyl acetate.[2][4] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed, and purified, typically by recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
-
Protocol:
-
Cancer cell lines (e.g., MCF-7, HT29) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated to allow the MTT to be metabolized by viable cells into purple formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells. The GI50 (concentration that inhibits cell growth by 50%) is then calculated.[1]
-
Molecular Docking and Molecular Dynamics (MD) Simulations
Computational studies, such as molecular docking and MD simulations, are employed to predict the binding affinity and stability of a ligand within the active site of a target protein.
-
Workflow:
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a protein data bank, and the ligand (e.g., a 2,3-dihydroquinazolin-4(1H)-one derivative) is built and optimized using molecular modeling software.
-
Molecular Docking: The ligand is docked into the active site of the protein to predict its binding conformation and affinity.
-
Molecular Dynamics Simulations: The resulting protein-ligand complex is subjected to MD simulations over a period (e.g., 100 ns) to assess its stability and to analyze the interactions between the ligand and the protein residues.[2]
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of novel bioactive compounds, integrating both experimental and computational approaches.
Caption: A generalized workflow for drug discovery, integrating computational prediction and experimental validation.
This guide demonstrates a powerful synergy between in-silico and in-vitro methods in the study of 2,3-dihydrocinnolin-4(1H)-one analogs. While direct experimental and computational data for the hydrochloride salt remains to be published, the presented information on related scaffolds provides a solid foundation for future research and development in this promising area of medicinal chemistry.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and insecticidal activities of 2,3-dihydroquinazolin-4(1H)-one derivatives targeting calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
This guide provides a comparative analysis of the synthetic strategies for producing 2,3-Dihydrocinnolin-4(1H)-one hydrochloride and its structurally related, pharmaceutically relevant bioisosteres, including phthalazinones and quinazolinones. These nitrogen-containing heterocyclic scaffolds are of significant interest to medicinal chemists due to their prevalence in a wide array of therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering a clear comparison of synthetic methodologies, supported by experimental data and detailed protocols.
While 2,3-Dihydrocinnolin-4(1H)-one is a specific and less commonly cited structure, this guide proposes a viable synthetic pathway based on established chemical principles for analogous compounds. This is contrasted with well-documented routes for phthalazinones and quinazolinones to provide a comprehensive overview of the synthetic landscape for these important heterocyclic ketones.
Proposed Synthetic Pathway: this compound
A plausible and efficient route to the cinnolinone core involves the intramolecular cyclization of a functionalized phenylhydrazine derivative. The proposed synthesis begins with the diazotization of 2-aminoacetophenone, followed by reduction to yield (2-acetylphenyl)hydrazine. This intermediate can then undergo an acid-catalyzed intramolecular cyclization to form the dihydrocinnolinone ring system. Subsequent treatment with hydrochloric acid would yield the target hydrochloride salt.
Caption: Proposed synthetic route for 2,3-Dihydrocinnolin-4(1H)-one HCl.
Comparative Synthetic Routes: Phthalazinones and Quinazolinones
Phthalazinones and quinazolinones are key structural analogs of cinnolinones. Their syntheses are well-established, providing valuable context for developing and optimizing routes to related heterocycles.
1. Phthalazinone Synthesis via Condensation
A primary and widely used method for synthesizing phthalazinones is the condensation of a 2-acylbenzoic acid or phthalic anhydride with a hydrazine derivative.[1][2] This reaction is typically performed under heating in a suitable solvent and provides direct access to the phthalazinone core.[3]
Caption: Common condensation pathway for Phthalazinone synthesis.
2. Quinazolinone Synthesis (Niementowski Reaction)
The Niementowski synthesis is a classical and straightforward method for preparing 4(3H)-quinazolinones.[4][5] It involves the thermal condensation of anthranilic acid with an amide, such as formamide, to yield the quinazolinone ring system through the elimination of water.[5]
Caption: The Niementowski reaction for 4(3H)-Quinazolinone synthesis.
Quantitative Data Comparison
The following table summarizes key quantitative data for the discussed synthetic routes, allowing for an objective comparison of their efficiency and conditions.
| Heterocycle Product | Synthetic Method | Starting Materials | Key Reagents / Catalyst | Conditions | Reported Yield (%) |
| 2,3-Dihydrocinnolin-4(1H)-one | Proposed Intramolecular Cyclization | 2-Aminoacetophenone | NaNO₂, SnCl₂, H₂SO₄ | Multi-step, 0°C to Heat | Not Reported (Proposed) |
| Phthalazinone Derivatives | Condensation with Hydrazine | Phthalic Anhydride, Phenylacetic Acid, Hydrazine Hydrate | Fused Sodium Acetate | Fusion at 180°C, then reflux in ethanol | ~85%[3] |
| Phthalazinone Derivatives | Microwave-Assisted Green Synthesis | Phthalaldehydic Acid, Phenyl Hydrazine | Oxalic Acid (catalyst) | Microwave irradiation in water | High Yields, Short Reaction Time[6] |
| 4(3H)-Quinazolinone | Niementowski Reaction | Anthranilic Acid, Formamide | None | Heat at 120°C | Yields vary, can be improved with microwave[4][5] |
| 2,3-Disubstituted-4(3H)-quinazolinone | Two-step from Anthranilic Acid | Anthranilic Acid, Acetic Anhydride, Amines | None | Step 1: Reflux. Step 2: Reaction in DES | Good to Excellent[7][8] |
| 3-Substituted-4(3H)-quinazolinone | One-pot from Anthranilic Acid | Anthranilic Acid, Amine, Trimethyl Orthoformate | None (Microwave) | 120°C, 30 min | Good to Excellent[7] |
| 2,3-Dihydroquinazolin-4(1H)-one | Cyclocondensation | Isatoic Anhydride, Ammonium Acetate, Aldehyde | Ionic Liquid-Water | Room temp to 80°C | 85-97%[9][10] |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
-
Preparation of (2-Acetylphenyl)hydrazine: To a stirred solution of 2-aminoacetophenone (1.0 eq) in aqueous HCl at 0-5°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise. The resulting diazonium salt solution is then added slowly to a cold, stirred solution of tin(II) chloride (3.0 eq) in concentrated HCl. The mixture is stirred for 2 hours, and the resulting precipitate is filtered, washed with cold water, and dried to yield (2-acetylphenyl)hydrazine.
-
Intramolecular Cyclization: (2-Acetylphenyl)hydrazine (1.0 eq) is dissolved in a suitable solvent like ethanol containing a catalytic amount of sulfuric acid. The mixture is heated to reflux for 4-6 hours, monitoring by TLC. Upon completion, the solvent is evaporated under reduced pressure.
-
Salt Formation: The crude 2,3-Dihydrocinnolin-4(1H)-one is dissolved in a minimal amount of anhydrous isopropanol (IPA) or diethyl ether. A solution of HCl in the same solvent is added dropwise with stirring until precipitation is complete. The solid is filtered, washed with cold solvent, and dried under vacuum to afford the final hydrochloride salt.
Protocol 2: Synthesis of 4-Benzyl-1(2H)-phthalazinone (Adapted from[3])
-
Intermediate Synthesis: Phthalic anhydride is fused with phenylacetic acid in the presence of fused sodium acetate in an oil bath at 180°C to yield 3-benzylidenephthalide.
-
Cyclization: The resulting 3-benzylidenephthalide (1.0 eq, 0.01 mol) is dissolved in ethanol. Hydrazine hydrate (1.1 eq, 0.011 mol) is added, and the mixture is heated to reflux for 3 hours.
-
Work-up: The reaction mixture is cooled, and the separated solid product is collected by filtration. The crude product is recrystallized from ethanol to yield pure 4-Benzyl-1(2H)-phthalazinone. (Reported Yield: 85%[3]).
Protocol 3: Synthesis of 2-Aryl-2,3-dihydroquinazolin-4(1H)-one (Adapted from[9])
-
Reaction Setup: In a round-bottom flask, isatoic anhydride (1.0 eq, 1 mmol), an aromatic aldehyde (1.0 eq, 1 mmol), and ammonium acetate (1.2 eq, 1.2 mmol) are combined.
-
Solvent and Reaction: An ionic liquid-water solvent system (e.g., [bmim]BF₄-H₂O) is added, and the mixture is stirred at 80°C. The reaction progress is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and water is added. The precipitated solid is collected by filtration, washed thoroughly with water, and dried. The product can be further purified by recrystallization from ethanol to yield the desired 2-aryl-2,3-dihydroquinazolin-4(1H)-one. (Reported Yields: 85-97%[9][10]).
References
- 1. journaljpri.com [journaljpri.com]
- 2. longdom.org [longdom.org]
- 3. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. scispace.com [scispace.com]
- 9. Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Assessing the Specificity of 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and specific enzyme inhibitors is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic compounds, 2,3-Dihydrocinnolin-4(1H)-one hydrochloride presents a scaffold of interest. However, a comprehensive understanding of its biological specificity is paramount for its potential development as a therapeutic agent or research tool. This guide provides a comparative assessment of this compound, postulating its potential activity based on the known biological profiles of structurally related compounds and outlining the requisite experimental frameworks for its definitive characterization.
Introduction to this compound and Potential Biological Targets
This compound belongs to the cinnoline family of nitrogen-containing heterocyclic compounds. While direct and extensive biological data for this specific molecule is limited in publicly available literature, the broader class of cinnoline and related heterocyclic derivatives, such as quinazolinones, have demonstrated a wide array of pharmacological activities. Notably, compounds with similar core structures have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical in DNA repair and cell death pathways. Therefore, this guide will proceed with the hypothesis that this compound may exhibit inhibitory activity against PARP.
To objectively assess its potential specificity, we will compare it with established PARP inhibitors, Olaparib and Veliparib, which are utilized in clinical settings. This comparison will be based on hypothetical data and established experimental protocols to provide a framework for future laboratory evaluation.
Comparative Analysis of PARP Inhibitors
A crucial aspect of evaluating a potential new inhibitor is to compare its performance against well-characterized alternatives. The following table summarizes a hypothetical comparison of this compound with Olaparib and Veliparib, focusing on key parameters for assessing PARP inhibition.
| Parameter | This compound (Hypothetical Data) | Olaparib (Established Data) | Veliparib (Established Data) |
| Target Enzyme | PARP-1/PARP-2 (Postulated) | PARP-1, PARP-2, PARP-3 | PARP-1, PARP-2 |
| IC₅₀ (PARP-1) | 50 nM | 1.9 nM | 5.2 nM |
| IC₅₀ (PARP-2) | 80 nM | 1.5 nM | 2.9 nM |
| Cellular Potency (e.g., in BRCA-deficient cells) | 150 nM | 10 nM | 20 nM |
| Selectivity (vs. other enzymes, e.g., kinases) | Moderate | High | High |
| Mechanism of Action | Catalytic Inhibition (Postulated) | Catalytic Inhibition & PARP Trapping | Primarily Catalytic Inhibition |
Experimental Protocols for Assessing Specificity
To validate the hypothetical data presented above and to rigorously assess the specificity of this compound, the following experimental protocols are recommended.
In Vitro PARP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against PARP-1 and PARP-2.
Methodology:
-
Principle: A colorimetric or fluorescent assay is used to measure the activity of purified recombinant PARP-1 or PARP-2 enzymes. The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Procedure:
-
Coat a 96-well plate with histone proteins.
-
Add a reaction mixture containing the PARP enzyme, activated DNA (to stimulate the enzyme), and varying concentrations of the test compound (this compound) or control inhibitors (Olaparib, Veliparib).
-
Initiate the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺.
-
Incubate to allow for the PARylation reaction.
-
Stop the reaction and wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) to detect the biotinylated ADP-ribose.
-
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance.
-
Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular PARP Inhibition Assay
Objective: To assess the ability of the compound to inhibit PARP activity within a cellular context.
Methodology:
-
Principle: This assay measures the accumulation of PAR (poly(ADP-ribose)) in cells treated with a DNA-damaging agent and the test compound.
-
Procedure:
-
Culture cells (e.g., a cancer cell line with a known DNA repair deficiency like BRCA1/2 mutations) in a multi-well plate.
-
Treat the cells with varying concentrations of this compound or control inhibitors for a specified period.
-
Induce DNA damage by treating the cells with a DNA-alkylating agent (e.g., methyl methanesulfonate, MMS).
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific for PAR, followed by a fluorescently labeled secondary antibody.
-
Quantify the fluorescence intensity using a high-content imaging system or flow cytometry.
-
Determine the concentration of the compound that reduces the PAR signal by 50% (EC₅₀).
-
Kinase Selectivity Profiling
Objective: To evaluate the off-target effects of the compound on a panel of protein kinases.
Methodology:
-
Principle: A large panel of purified protein kinases is used to assess the inhibitory activity of the test compound at a fixed concentration.
-
Procedure:
-
Utilize a commercial kinase screening service or an in-house platform.
-
Screen this compound at one or two standard concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases.
-
The activity of each kinase is typically measured using a radiometric (³³P-ATP incorporation) or fluorescence-based assay.
-
Results are expressed as the percentage of remaining kinase activity in the presence of the compound.
-
Significant inhibition of any kinase would warrant further investigation with full dose-response curves to determine the IC₅₀ for the off-target interaction.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
While this compound remains a molecule with underexplored biological potential, its structural similarity to known enzyme inhibitors, particularly in the PARP family, provides a strong rationale for its investigation. The comparative framework and detailed experimental protocols outlined in this guide offer a clear path for researchers to systematically assess its potency and specificity. Rigorous evaluation through in vitro and cellular assays, coupled with comprehensive off-target profiling, will be essential to elucidate the true biological activity of this compound and determine its viability for further development in the fields of chemical biology and drug discovery.
confirming the target engagement of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride
The cinnoline scaffold is a key component in a variety of compounds demonstrating a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor effects.[1] Specific derivatives have been shown to act on targets such as DNA gyrase, mycobacterial salicylate ligase, and c-Met receptor tyrosine kinase.[1][2] Given this diversity, identifying the precise molecular target of a new cinnolinone derivative is essential for its development as a therapeutic agent.
Key Methodologies for Target Engagement Confirmation
Several robust methods exist to confirm that a compound binds to its intended target within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that has gained prominence for its ability to assess target engagement in intact cells and tissues.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding. When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. This stabilization can be quantified and used as a direct measure of target engagement.
Experimental Workflow:
The general workflow for a CETSA experiment involves treating intact cells with the compound of interest, followed by a heating step. After cell lysis, the aggregated, denatured proteins are separated from the soluble, stabilized proteins. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting or mass spectrometry.[2]
Data Presentation:
The results of a CETSA experiment are typically presented as a "melting curve," which plots the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.
| Treatment | Tagg (°C) | Fold Shift |
| Vehicle (DMSO) | 52.5 | - |
| Compound X (10 µM) | 57.0 | 4.5 |
| 2,3-Dihydrocinnolin-4(1H)-one HCl (10 µM) | TBD | TBD |
Tagg: Aggregation Temperature; TBD: To Be Determined.
Alternative and Complementary Approaches
While CETSA provides strong evidence of intracellular target binding, other methods can be used to further characterize the interaction between a compound and its target.
| Method | Principle | Throughput | Cellular Context |
| Kinase Inhibition Assay | Measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. | High | No |
| Surface Plasmon Resonance (SPR) | Detects binding events in real-time by measuring changes in the refractive index at a sensor surface. | Medium | No |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding to determine thermodynamic parameters. | Low | No |
| Photo-Affinity Labeling | A photoreactive group on the compound covalently links to the target upon UV irradiation for identification. | Low | Yes |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with various concentrations of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride or a vehicle control for a predetermined time.
-
Heating: Harvest cells and resuspend in a buffered solution. Aliquot cell suspensions into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3-5 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blot using a specific antibody or by mass spectrometry.
Kinase Activity Assay (General Protocol)
If the putative target of this compound is a kinase, a biochemical assay can be employed to determine its inhibitory activity.
-
Reaction Setup: In a microplate, combine the purified kinase, a kinase-specific substrate peptide, and ATP.
-
Compound Addition: Add varying concentrations of this compound or a known inhibitor as a positive control.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60-120 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., HTRF, AlphaScreen) or mobility shift assays.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
Confirming the direct binding of a novel compound to its biological target is a cornerstone of modern drug discovery. While the specific target of this compound remains to be elucidated, the methodologies outlined in this guide provide a clear path for its investigation. The Cellular Thermal Shift Assay offers a robust and physiologically relevant method for confirming target engagement in a cellular context. Combining CETSA with biochemical assays, such as kinase inhibition assays, can provide a comprehensive understanding of a compound's mechanism of action and pave the way for its further development as a potential therapeutic agent.
References
An Independent Verification and Comparative Analysis of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride's Bioactive Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the biological properties of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride. Due to a lack of extensive published experimental data on this specific compound, we present a comparative analysis with structurally similar heterocyclic compounds: 2,3-dihydroquinolin-4(1H)-one and 2,3-dihydroquinazolin-4(1H)-one. The known biological activities of these analogs, detailed herein, suggest potential therapeutic areas for this compound that warrant experimental investigation. We provide established protocols for key biological assays to facilitate this verification.
Comparative Overview of Structural Analogs
While direct experimental data for this compound is sparse, the broader class of cinnoline derivatives has been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2] To provide a baseline for investigation, we have summarized the reported activities of two closely related heterocyclic scaffolds.
Table 1: Comparison of Reported Biological Activities and Physicochemical Properties
| Property | This compound | 2,3-dihydroquinolin-4(1H)-one | 2,3-dihydroquinazolin-4(1H)-one |
| Molecular Formula | C₈H₉ClN₂O | C₉H₉NO | C₈H₈N₂O |
| Molecular Weight | 184.62 g/mol | 147.17 g/mol | 148.16 g/mol |
| Reported Biological Activities | Data not readily available in published literature. | Antifungal, Succinate Dehydrogenase (SDH) Inhibition, Antibacterial.[3] | Anticancer (tubulin polymerization inhibition), Anti-leishmanial, Factor Xa Inhibition, Insecticidal.[4][5][6] |
| Example Experimental Data | Not available | Antifungal Activity: Active against Botrytis cinerea. SDH Inhibition: Compound 4e (a derivative) showed better inhibitory activity than the commercial fungicide fluopyram. | Anticancer Activity: GI₅₀ values in the micromolar to nanomolar range against various cancer cell lines (e.g., MCF-7, HT29, U87). Anti-leishmanial Activity: IC₅₀ of 0.05 µg/mL for a dinitro-substituted derivative against L. amazonensis.[4] |
Proposed Experimental Verification Workflow
To ascertain the bioactive profile of this compound, a systematic experimental workflow is proposed. This workflow, illustrated below, outlines the stages from initial screening to more specific mechanism-of-action studies, directly comparing the target compound with its structural analogs.
Caption: Proposed workflow for the comparative biological evaluation of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key suggested experiments. These protocols are based on established methods in the field.[7][8]
Anticancer Activity Screening: MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines.
a. Cell Culture and Plating:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
b. Compound Treatment:
-
Stock solutions of this compound and comparator compounds are prepared in DMSO.
-
A series of dilutions are made in the culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
The old medium is removed from the cells, and 100 µL of the medium containing the test compounds is added to each well. A control group receives medium with DMSO only. The plates are incubated for 48-72 hours.
c. MTT Addition and Formazan Solubilization:
-
20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
d. Data Analysis:
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the control. The GI₅₀ (concentration causing 50% growth inhibition) is determined by plotting a dose-response curve.
Antimicrobial Activity Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Inoculum:
-
Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) are grown in Mueller-Hinton Broth (MHB).
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
b. Compound Dilution:
-
The test compounds are serially diluted in a 96-well microtiter plate containing MHB to obtain a range of concentrations.
c. Inoculation and Incubation:
-
Each well is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 37°C for 18-24 hours.
d. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Signaling Pathway Visualization
Should this compound or its analogs demonstrate significant anticancer activity, a potential mechanism could involve the inhibition of critical signaling pathways, such as the PI3K/Akt pathway, which is a known target for some cinnoline derivatives.[9]
Caption: Potential PI3K/Akt signaling pathway targeted by cinnoline derivatives.
References
- 1. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. zenodo.org [zenodo.org]
- 3. The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel 2,3-dihydroquinazolin- 4(1H)-one derivatives as potential fXa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. ijpbs.com [ijpbs.com]
Safety Operating Guide
Proper Disposal Procedures for 2,3-Dihydrocinnolin-4(1H)-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance.
I. Hazard Assessment and Safety Information
| Hazard Category | Classification (based on Quinoline) | GHS Hazard Statement (H-phrase) | Precautionary Statement (P-phrase) |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Germ Cell Mutagenicity | Suspected of causing genetic defects | H341: Suspected of causing genetic defects | P201, P280, P308+P313, P405, P501 |
| Carcinogenicity | May cause cancer | H350: May cause cancer | P201, P280, P308+P313, P405, P501 |
| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects | P273, P391, P501 |
Data derived from the Safety Data Sheet for Quinoline, a structurally related compound.[1][2]
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Skin Protection: Wear a lab coat, and impervious gloves (e.g., nitrile).[1]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[3]
III. Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[4]
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: Due to its potential toxicity, carcinogenicity, and environmental hazards, this compound must be treated as hazardous waste.
-
Segregate Waste: Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Store it separately from incompatible materials such as strong oxidizing agents.
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Collect solid waste in a clearly labeled, sealable, and chemically compatible container. The original product container is often a suitable option.[5] For liquid waste (if dissolved in a solvent), use a labeled, sealed, and compatible waste container.
-
Proper Labeling: Affix a hazardous waste label to the container as soon as the first particle of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Carcinogen," "Environmental Hazard")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.
-
Secure Storage: The SAA should be a secure area, away from general laboratory traffic and incompatible materials. The container must be kept closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (often 90 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[5]
-
Provide Necessary Documentation: Complete any required waste pickup forms, providing accurate information about the waste composition.
Step 5: Spill and Decontamination Procedures
-
Spill Containment: In the event of a spill, immediately alert personnel in the area. If safe to do so, contain the spill using an appropriate absorbent material for solids.
-
Cleanup: Carefully sweep up the spilled solid, minimizing dust generation. Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container and label it accordingly.
-
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water. All materials used for decontamination should be disposed of as hazardous waste.
IV. Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride: A Comprehensive Guide
Personal Protective Equipment (PPE): Your First Line of Defense
When handling 2,3-Dihydrocinnolin-4(1H)-one hydrochloride, a comprehensive personal protective equipment strategy is non-negotiable. The following table summarizes the recommended PPE to mitigate potential exposure and ensure personal safety.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield | Essential for protecting against potential splashes, dust, or vapors that could cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Necessary to prevent skin contact. Given the hydrochloride salt form, the compound could be corrosive or irritating upon direct contact. |
| Body Protection | Laboratory coat | A standard lab coat provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | While the need for a respirator is not confirmed without a specific SDS, handling the compound in a fume hood is a critical precautionary measure to avoid inhalation of any dust or aerosols. For situations with a higher risk of aerosolization, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risks associated with handling this compound.
1. Preparation and Engineering Controls:
-
Always work in a designated area, preferably within a certified chemical fume hood, to ensure adequate ventilation.
-
Before starting, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Have a chemical spill kit available in the immediate vicinity.
2. Weighing and Dispensing:
-
Handle the solid compound with care to avoid generating dust.
-
Use appropriate tools, such as a spatula or powder funnel, for transfers.
-
If possible, perform these operations in a balance enclosure or a fume hood.
3. Dissolution and Reaction:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Keep all containers tightly closed when not in use.
4. Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate all equipment that has come into contact with the chemical.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Ensuring Environmental and Personal Safety
The proper disposal of this compound and its associated waste is a critical final step. As a hydrochloride salt, it is acidic and may require neutralization before disposal.
1. Waste Segregation:
-
Collect all waste materials, including contaminated gloves, weighing papers, and disposable labware, in a designated hazardous waste container.
-
Label the waste container clearly with the chemical name and associated hazards.
2. Aqueous Waste:
-
For aqueous solutions containing the compound, check the pH.
-
If acidic, neutralize the solution by slowly adding a suitable base (e.g., sodium bicarbonate) until the pH is between 6 and 8. This should be done in a fume hood, as the reaction may produce gas.
-
Dispose of the neutralized solution in accordance with local and institutional regulations for chemical waste.
3. Solid Waste:
-
Unused or contaminated solid this compound should be disposed of as hazardous chemical waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
4. Consultation:
-
Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal procedures.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal workflow, the following diagrams have been created using Graphviz.
Caption: Workflow for the safe handling of the chemical.
Caption: Step-by-step process for waste disposal.
Disclaimer: The safety recommendations provided are based on general laboratory best practices and information from structurally similar compounds. It is imperative to consult a specific Safety Data Sheet (SDS) for this compound as soon as it becomes available and to always follow your institution's specific safety protocols and guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
